7alpha-Hydroxystigmasterol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/b9-8+/t19-,20-,22+,23-,24+,25+,26-,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNNWDOFSGOYEK-KQASBSEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
biological significance of 7alpha-hydroxystigmasterol in plant metabolism
The Biological Imperative of 7 -Hydroxystigmasterol: From Stress Sentinel to Therapeutic Agent[1]
Biosynthetic Origins & Chemical Ecology[1]
Unlike primary phytosterols (sitosterol, campesterol) which are synthesized via dedicated enzymatic cascades (e.g., CYP710A desaturases), 7
The "Stress Sterol" Hypothesis
Stigmasterol differs from
When plant tissues undergo oxidative stress (e.g., UV radiation, pathogen attack), Reactive Oxygen Species (ROS) attack the sterol core. The allylic C7 position of the B-ring is thermodynamically prone to hydrogen abstraction, leading to the formation of 7
Mechanism of Formation:
-
Initiation: ROS (singlet oxygen or hydroxyl radicals) abstract a hydrogen from C7.[1]
-
Propagation: Formation of the 7-hydroperoxide intermediate (7
-OOH-stigmasterol).[1] -
Reduction: Rapid reduction (via cellular glutathione peroxidases or non-enzymatic means) yields 7
-hydroxystigmasterol .[1]
Enzymatic Ambiguity
While mammalian systems utilize CYP7A1 for cholesterol 7
Metabolic Pathway Visualization
The following diagram illustrates the oxidative conversion of stigmasterol to its 7-hydroxy derivatives and downstream ketone products.
Figure 1: The oxidative metabolic pathway of stigmasterol yielding 7
Physiological & Pharmacological Significance[1][3][4][5]
In Plant Metabolism (The "Sentinel" Role)
-
Membrane Integrity Sensor: Accumulation of 7
-hydroxystigmasterol correlates with the extent of lipid peroxidation.[1] It acts as a signaling molecule that may trigger downstream antioxidant defenses (e.g., upregulation of SOD or CAT enzymes). -
Allelopathy: In root exudates, oxidized sterols can inhibit the growth of competing plant species or repel soil nematodes, functioning as chemical defense agents.
In Drug Development (The "Therapeutic" Role)
Recent isolation of 7
| Biological Activity | Mechanism of Action | Key Outcome |
| Anti-Diabetic | Modulation of glucose-6-phosphatase and hexokinase activity.[1][3][4] | Improved glucose homeostasis and hepatic glycogen content in diabetic models.[1][3][4] |
| Anti-Inflammatory | Inhibition of NF-κB pathway and suppression of pro-inflammatory cytokines (TNF-α).[1] | Reduction in tissue edema and chronic inflammation markers.[1] |
| Antioxidant | Direct scavenging of free radicals; enhancement of endogenous antioxidant enzymes.[1] | Protection against cellular oxidative stress and lipid peroxidation.[1] |
Analytical Protocol: Isolation & Quantification
Accurate quantification is challenging due to the potential for artifactual oxidation during extraction. The following protocol minimizes ex vivo oxidation.
Sample Preparation (Cold Extraction)[1]
-
Lyophilization: Freeze-dry plant tissue immediately to stop enzymatic activity.[1]
-
Extraction: Homogenize in Chloroform:Methanol (2:1 v/v) containing 0.05% BHT (Butylated Hydroxytoluene) as an antioxidant. Crucial: Perform at 4°C in low light.
-
Saponification: Mild saponification (1M KOH in EtOH, 1h, room temp) to release esterified sterols. Avoid high heat to prevent conversion to 7-ketostigmasterol.[1]
Chromatographic Separation[1]
-
TLC: Pre-coated Silica gel 60 F254 plates.
-
HPLC-MS/MS (Gold Standard):
Stereochemical Distinction
Distinguishing the 7
-
7
-OH: Elutes earlier on reverse-phase columns due to axial conformation. -
7
-OH: Elutes later (equatorial conformation) and is thermodynamically more stable.[1] -
NMR Validation: The H-7 proton appears as a broad singlet (approx.[1]
3.85 ppm) for the 7 -isomer , whereas it appears as a doublet of doublets (approx.[1] 3.80 ppm) for the 7 -isomer .[1]
References
-
Ryan, E., et al. (2015). Phytosterol Oxidation Products: Their Formation, Occurrence, and Biological Effects. Food Reviews International. Link
-
Babu, J., et al. (2015). Leucas cephalotes regulates carbohydrate and lipid metabolism and improves antioxidant status in IDDM and NIDDM rats. Journal of Ethnopharmacology. Link
-
Ferrer, A., et al. (2017). Molecular machinery of sterol synthesis and transport in plants. Progress in Lipid Research. Link
-
Scholz, B., et al. (2015). Analysis of phytosterol oxidation products in foods. Lipid Technology.[1] Link[1]
-
Valitova, J.N., et al. (2016). Phytosterols and their derivatives: Structural diversity and biological role. Biomolecules. Link[1]
mechanism of stigmasterol auto-oxidation to 7alpha-hydroxystigmasterol
Mechanism of Stigmasterol Auto-Oxidation to 7
Executive Summary
This technical guide details the mechanistic pathway, synthesis, and characterization of 7
Part 1: Mechanistic Fundamentals
The formation of 7
Structural Susceptibility
Stigmasterol contains a
The Reaction Pathway
-
Initiation: An initiator (heat, metal ion
, or UV light) generates a radical species that abstracts a hydrogen atom from C7, creating a resonance-stabilized allylic carbon radical ( ). -
Oxygenation (Propagation): The planar C7 radical reacts with triplet oxygen (
) at a diffusion-controlled rate. Due to steric hindrance from the C19 methyl group and the side chain on the -face, oxygen attack occurs on both faces but often favors the -face in specific solvent/temperature conditions, forming the 7 -peroxyl radical ( ). -
Hydroperoxide Formation: The peroxyl radical abstracts a hydrogen from another stigmasterol molecule, propagating the chain and forming 7
-hydroperoxystigmasterol (7 -OOH). -
Reduction to Alcohol: The 7
-OOH is thermally unstable. It undergoes homolytic cleavage of the O-O bond to form an alkoxyl radical ( ), which then abstracts a hydrogen (or is chemically reduced in the lab) to yield 7 -hydroxystigmasterol.
Note on Stereochemistry: While the 7
Pathway Visualization
Caption: Figure 1. Radical-mediated auto-oxidation pathway of stigmasterol at the C7 position leading to the 7
Part 2: Experimental Synthesis & Isolation
Since auto-oxidation yields a complex mixture (7
Protocol: Copper-Catalyzed Peroxidation
This method mimics accelerated auto-oxidation but uses a catalyst to improve yield and kinetics.
Reagents:
-
Stigmasterol (>95% purity)[1]
-
Copper(II) Stearate or Copper(II) Acetate (Catalyst)
-
Dichloromethane (DCM) and Ethanol
-
Sodium Borohydride (
) - Optional reduction step
Step-by-Step Workflow:
-
Solubilization: Dissolve 100 mg of stigmasterol in 10 mL of DCM.
-
Initiation: Add 5 mol% Copper(II) catalyst.
-
Oxidation: Incubate at 37°C for 24–48 hours under a continuous stream of air or oxygen. Note: Monitoring via TLC is essential (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Reduction (Critical Step): The oxidation produces largely 7-hydroperoxides. To isolate the alcohol, cool the mixture to 0°C, add 5 mL ethanol, and add excess
(2 equivalents). Stir for 1 hour. This reduces the 7-OOH and any 7-ketone back to the 7-OH (mixture of ). -
Quenching: Add saturated
solution. Extract with ethyl acetate ( ). -
Purification:
-
Dry organic layer over
.[2] -
Flash Chromatography: Silica gel (230-400 mesh).
-
Gradient: 100% Hexane
70:30 Hexane/EtOAc. -
Elution Order: Unreacted Stigmasterol
7-Ketone 7 -OH 7 -OH (The 7 isomer is more polar and typically elutes last among the alcohols).
-
Purification Workflow Visualization
Caption: Figure 2.[3][4][5] Isolation workflow for 7
Part 3: Analytical Characterization[3][7][8]
Validating the identity of 7
GC-MS Fragmentation Data (TMS Derivatives)
The hydroxyl groups must be derivatized (e.g., MSTFA + 1% TMCS, 60°C, 30 min) to improve volatility and diagnostic fragmentation.
| Parameter | Stigmasterol (TMS) | 7 | 7 |
| Molecular Weight | 484 Da | 572 Da | 572 Da |
| Molecular Ion ( | |||
| Base Peak | |||
| Key Fragment 1 | |||
| Key Fragment 2 | |||
| Diagnostic Difference | N/A | Different relative abundance of | |
| Elution Order (DB-5) | 1st | 2nd (Before | 3rd (After |
Note: The 7
NMR Validation ( H-NMR, 400 MHz, CDCl )
-
H-7 Proton: This is the definitive check for stereochemistry.
-
7
-OH (Equatorial OH, Axial H): The H-7 proton appears as a broad triplet or doublet of doublets at ppm ( Hz, Hz). -
7
-OH (Axial OH, Equatorial H): The H-7 proton appears as a narrow signal (broad singlet or narrow multiplet) at ppm due to smaller coupling constants ( and ).
-
Part 4: Biological Relevance
Understanding this mechanism is critical for two sectors:
-
Food Safety: 7
-hydroxystigmasterol is a cytotoxic oxysterol found in thermally processed vegetable oils. It acts as a marker for advanced lipid oxidation. -
Pharmaceuticals: It serves as a precursor for developing specific LXR (Liver X Receptor) modulators.
References
-
Dutta, P. C. (2004). Chemistry, analysis, and occurrence of phytosterol oxidation products in foods. Trends in Food Science & Technology. Link
-
O'Callaghan, Y., et al. (2014). Oxidation of phytosterols: Chemical mechanisms and biological effects. Journal of Agricultural and Food Chemistry. Link
-
Lampi, A. M., et al. (2002).[6] Determination of thermo-oxidation products of plant sterols. Journal of Chromatography B. Link
-
Ryan, E., et al. (2009). Synthesis and characterization of stigmasterol oxidation products. Journal of Agricultural and Food Chemistry. Link
-
Guardiola, F., et al. (1996). Electron impact mass spectra of trimethylsilyl ethers of oxidized cholesterol derivatives. Journal of Mass Spectrometry. Link
Sources
cytotoxicity of 7alpha-hydroxystigmasterol in Caco-2 cell lines
Technical Guide: Cytotoxicity Profile of 7 -Hydroxystigmasterol in Caco-2 Cell Models[1]
Executive Summary
This technical guide evaluates the cytotoxicity of 7
This document synthesizes mechanistic insights, contrasting the severe mitochondrial dysfunction induced by COPs with the milder, potentially protective effects of stigmasterol derivatives. It provides validated experimental protocols for assessing these interactions in differentiated Caco-2 monolayers, a gold-standard model for the intestinal barrier.[1]
Chemical Context & Formation
7
Figure 1: Thermal Oxidation Pathway of Stigmasterol
Caption: Formation of 7
Cytotoxicity Profile in Caco-2 Cells[1][2][3][4][5][6][7]
Comparative Toxicity: COPs vs. POPs
Unlike its cholesterol analogue (7
| Compound | IC50 (Caco-2, 24h) | Primary Mechanism of Action | Key Observation |
| 7 | ~30-60 | Mitochondrial dysfunction, ROS generation | High toxicity; induces apoptosis. |
| 7 | >120 | Mild oxidative stress (inferred) | Low/No Cytotoxicity observed in isolation.[1] |
| 7-Ketostigmasterol | Non-toxic (>120 | Nrf2 modulation (potential) | Protective Effect: Reduces toxicity of COPs when co-incubated. |
| 7 | ~60-90 | Glutathione depletion | Moderate toxicity (Necrosis > Apoptosis).[1] |
The "Protective Mixture" Phenomenon
A critical finding in Caco-2 models is the antagonistic effect of stigmasterol oxidation products. Research demonstrates that 7-ketostigmasterol (and by structural extension, 7
Mechanistic Hypothesis: 7
Mechanistic Pathways
Mitochondrial Integrity & Apoptosis
While 7
-
Mitochondrial Membrane Potential (
): 7 -OH-Stig treatment maintains JC-1 aggregate fluorescence, indicating intact polarization.[1] -
Cell Cycle: Unlike COPs, which cause G1 arrest and sub-G1 accumulation (apoptosis), 7-hydroxystigmasterols do not significantly alter cell cycle distribution in differentiated Caco-2 cells.[1]
Figure 2: Differential Signaling Pathways (COPs vs. POPs)
Caption: 7
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and distinguish between the subtle effects of 7
Cell Culture & Differentiation
-
Seeding: Seed Caco-2 cells at
cells/cm in 24-well plates. -
Differentiation: Maintain for 21 days post-confluence to allow formation of tight junctions and apical microvilli. This is critical as undifferentiated cells are hypersensitive and do not reflect the physiological intestinal barrier.
-
Validation: Measure Transepithelial Electrical Resistance (TEER). Values >250
indicate a functional barrier.
Treatment Preparation
-
Stock Solution: Dissolve 7
-hydroxystigmasterol in ethanol (absolute). -
Working Solution: Dilute in serum-free DMEM.
-
Critical Control: Final ethanol concentration must be
to avoid solvent cytotoxicity. -
Dose Range: 10, 30, 60, 120
M.[1]
-
Cytotoxicity Assays (Dual-Validation)
Use two independent endpoints to avoid false positives (e.g., mitochondrial enzymatic hyperactivity masking cell death).[1]
A. MTT Assay (Mitochondrial Activity)
-
Incubate treated cells with MTT (0.5 mg/mL) for 2 hours at 37°C.
-
Solubilize formazan crystals in DMSO.
-
Measure absorbance at 570 nm.[1]
-
Interpretation: A decrease
relative to control indicates cytotoxicity.
-
B. Neutral Red Uptake (Lysosomal Integrity)
-
Incubate cells with Neutral Red dye (50
g/mL) for 3 hours. -
Wash and fix cells; extract dye with ethanol/acetic acid.[3]
-
Measure absorbance at 540 nm.[1]
-
Relevance: 7-hydroxylated sterols often affect lysosomes before mitochondria; this assay detects early-stage toxicity.[1]
-
ROS Detection (DCFH-DA)
-
Load cells with 10
M DCFH-DA for 30 min.[1] -
Wash with PBS and treat with 7
-OH-Stig.[1] -
Measure fluorescence (Ex: 485nm / Em: 535nm) at 0, 1, 3, and 6 hours.[1]
-
Expectation: 7
-OH-Stig should induce only a transient, low-level increase in fluorescence compared to the sustained high signal of a positive control (e.g., or 7-ketocholesterol).[1]
-
Implications for Research & Development
-
Safety Assessments: The low cytotoxicity of 7
-hydroxystigmasterol suggests that current safety limits for phytosterol-enriched foods (which may oxidize during storage) are likely conservative.[1] -
Mixture Toxicology: Future studies should prioritize "Oxy-Mix" models (mixtures of COPs and POPs) rather than isolated compounds, as the protective effect of stigmasterol derivatives is a biologically significant phenomenon.
-
Therapeutic Potential: The ability of stigmasterol derivatives to mitigate COP-induced damage warrants investigation into their use as cytoprotective agents in gut health formulations.
References
-
Alemany, L., et al. (2012). "Evaluation of the cytotoxic effect of 7keto-stigmasterol and 7keto-cholesterol in human intestinal (Caco-2) cells."[1][2] Food and Chemical Toxicology. Link
-
O'Callaghan, Y., et al. (2014). "Cytotoxicity of phytosterol oxidation products in Caco-2 and HepG2 cells."[1] Journal of Agricultural and Food Chemistry. Link
-
Biasi, F., et al. (2013). "Evidence of cell damage induced by major components of a diet-compatible mixture of oxysterols in human colon cancer Caco-2 cell line."[1] Biochimie. Link
-
Ryan, E., et al. (2005). "Qualitative and quantitative comparison of the cytotoxic and apoptotic potential of phytosterol oxidation products with their corresponding cholesterol oxidation products." British Journal of Nutrition. Link
-
Gamba, P., et al. (2015). "The CaCo-2 cell junction derangement exerted by the single addition of oxysterols commonly detected in foods is markedly quenched when they are in mixture." Journal of Steroid Biochemistry and Molecular Biology. Link
role of 7alpha-hydroxystigmasterol in neurotoxicity and neurodegeneration
The Role of 7
Executive Summary
This technical guide dissects the pharmacological and toxicological profile of 7
Biochemistry & Formation: The Oxidative Switch
Stigmasterol is a plant sterol structurally analogous to cholesterol, differing only by a double bond at C22 and an ethyl group at C24. Its neuroprotective efficacy relies on its chemical purity. However, exposure to thermal processing (food preparation), UV light, or endogenous reactive oxygen species (ROS) triggers oxidation at the C7 position, converting the beneficial sterol into a cytotoxic agent.
Formation Pathways
-
Auto-oxidation (Non-Enzymatic): The C7 allylic carbon is highly susceptible to free radical attack. In the presence of ROS (e.g., hydroxyl radicals), a hydrogen abstraction occurs, leading to a 7-hydroperoxide intermediate, which is rapidly reduced to 7
-hydroxystigmasterol and its epimer 7 -hydroxystigmasterol. -
Enzymatic Oxidation: While less characterized than cholesterol 7
-hydroxylase (CYP7A1), hepatic and extra-hepatic cytochrome P450 enzymes can metabolize plant sterols. The accumulation of 7 -OH-Stig suggests that phytosterols may act as competitive substrates for cholesterol-metabolizing enzymes, potentially altering bile acid synthesis and lipid homeostasis.
Structural Implications
The addition of the hydrophilic hydroxyl group at C7 alters the molecule's amphiphilicity. Unlike stigmasterol, which stabilizes membranes, 7
Pharmacokinetics: Crossing the Blood-Brain Barrier
A critical determinant of neurotoxicity is bioavailability. Unlike cholesterol, which is synthesized de novo in the brain, phytosterols and oxyphytosterols are exclusively dietary.
-
Transport Mechanism: 7
-OH-Stig circulates in plasma bound to lipoproteins (LDL/HDL). It crosses the BBB primarily via transmembrane diffusion due to its lipophilic steroid core, although specific transporters (e.g., SR-B1) may facilitate uptake. -
Accumulation: Once in the brain parenchyma, oxyphytosterols are less efficiently effluxed than their parent compounds. ABCG1 and ABCG4 transporters, which pump sterols out of neurons and glia, have lower affinity for oxidized plant sterols, leading to a net accumulation of 7
-OH-Stig in neuronal membranes over time.
Mechanisms of Neurotoxicity
The neurotoxic action of 7
Mitochondrial Dysfunction & Bioenergetic Failure
7
-
Consequence: Reduced ATP production and leakage of electrons, which react with oxygen to form superoxide anions (
). -
The Vicious Cycle: The generated ROS further oxidize membrane lipids (lipid peroxidation), producing reactive aldehydes (e.g., 4-HNE) that covalently modify mitochondrial proteins, precipitating cytochrome c release and apoptosis.
Neuroinflammation & Microglial Activation
Microglia, the resident immune cells of the CNS, detect 7
-
Signaling: Interaction with Toll-like receptors (TLR4) or scavenger receptors triggers the NF-
B pathway. -
Output: Upregulation of pro-inflammatory cytokines (IL-1
, TNF- ) and iNOS. Chronic microglial activation creates a neurotoxic environment that exacerbates neuronal loss.
Amyloidogenesis
While pure stigmasterol inhibits
Visualization: The Neurotoxic Cascade
The following diagram illustrates the pathway from dietary intake to neuronal cell death.
Figure 1: Pathophysiological cascade of 7
Experimental Protocols
For researchers investigating this compound, the following protocols ensure rigorous data generation.
Protocol A: Isolation and Quantification of 7 -OH-Stig
-
Objective: To quantify levels in brain tissue or cell culture.
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Lipid Extraction: Homogenize tissue in Folch solution (Chloroform:Methanol 2:1).
-
Saponification: Treat with 1M ethanolic KOH at 37°C for 1 hour to hydrolyze esters.
-
Derivatization: Convert sterols to trimethylsilyl (TMS) ethers using BSTFA + 1% TMCS (60°C, 30 min).
-
Analysis: Inject into GC-MS (e.g., DB-5MS column). 7
-OH-Stig is identified by specific mass fragments (m/z 456 for TMS derivative) and retention time relative to internal standard (5 -cholestane).
-
Protocol B: Assessment of Mitochondrial Membrane Potential ( )
-
Objective: To measure bioenergetic failure in SH-SY5Y neurons.
-
Reagent: JC-1 Dye (lipophilic cationic probe).
-
Treatment: Incubate cells with 7
-OH-Stig (1–50 M) for 24 hours. -
Staining: Add JC-1 (2
M) for 30 min at 37°C. -
Detection: Measure fluorescence.
-
Healthy Mitochondria: Red aggregates (590 nm emission).
-
Depolarized Mitochondria: Green monomers (529 nm emission).
-
-
Analysis: Calculate Red/Green ratio. A decrease indicates neurotoxicity.
-
Protocol C: Microglial Activation Assay
-
Objective: To determine inflammatory potential.
-
Cell Line: BV-2 Microglia.
-
Induction: Treat cells with 7
-OH-Stig (10 M). Positive control: LPS (100 ng/mL). -
Quantification:
-
NO Production: Griess assay on supernatant.
-
Cytokines: ELISA for TNF-
and IL-6.
-
-
Validation: Western blot for Phospho-NF-
B (p65).
-
Data Summary: Stigmasterol vs. 7 -OH-Stig[1][2]
| Feature | Stigmasterol (Parent) | 7 |
| BBB Permeability | Moderate | High (due to polarity/transport) |
| Mitochondrial Effect | Neutral / Protective | Depolarization, ROS generation |
| Amyloid | Inhibits aggregation | Promotes generation/toxicity |
| Inflammation | Anti-inflammatory (inhibits COX-2) | Pro-inflammatory (activates NF- |
| Primary Risk | None (at dietary levels) | Neurodegeneration, Cytotoxicity |
References
-
Phytosterols and their oxidation products: Systemic and Central Nervous System effects. Source: ResearchGate URL:[1][Link]
-
7
-Hydroperoxycholesterol causes CNS neuronal cell death. (Mechanistic analog) Source: PubMed URL:[Link] -
Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions. Source:[2] MDPI URL:[Link]
-
Oxysterols and Neurodegeneration: The Role of Oxidized Cholesterol and Phytosterols. Source: Frontiers in Immunology URL:[Link]
-
Comparative effects of dietary stigmasterol and oxidised stigmasterol. Source: British Journal of Nutrition URL:[Link]
Sources
metabolic pathway of 7alpha-hydroxystigmasterol in mammalian systems
Metabolic Pathway and Analytical Characterization of 7 -Hydroxystigmasterol in Mammalian Systems
Executive Summary & Biological Context
Stigmasterol (stigmasta-5,22-dien-3
Once hepatic, stigmasterol becomes a substrate for Cholesterol 7
The Metabolic Pathway: Mechanistic Detail
The Enzymatic Cascade
The transformation of stigmasterol in mammalian liver microsomes follows a "leaky" version of the neutral (classic) bile acid pathway.
-
Initiation (7
-Hydroxylation):-
Enzyme: CYP7A1 (Cytochrome P450 Family 7 Subfamily A Member 1).
-
Reaction: Stigmasterol + NADPH + O
7 -Hydroxystigmasterol + NADP + H O. -
Kinetics: Stigmasterol is a competitive substrate for CYP7A1 but exhibits a higher
(lower affinity) compared to cholesterol. However, stigmasterol binding induces CYP7A1 transcriptional upregulation via LXR activation, creating a feed-forward loop that enhances overall sterol catabolism.
-
-
Ring Modification (The HSD3B7 Step):
-
Enzyme: 3
-Hydroxy- -C27-steroid oxidoreductase (HSD3B7). -
Reaction: 7
-Hydroxystigmasterol 7 -Hydroxy-stigmast-4-en-3-one . -
Significance: This step isomerizes the
double bond to and oxidizes the 3 -hydroxyl to a ketone, a prerequisite for sterol nucleus modification.
-
-
The Side-Chain Bottleneck (The Divergence):
-
Standard Pathway (Cholesterol): CYP27A1 oxidizes C26/C27, followed by
-oxidation to cleave the side chain at C24, yielding C24 bile acids. -
Stigmasterol Constraint: The C24-ethyl group blocks standard
-oxidation. -
Fate A (C21 Bile Acids - Minor): Oxidative cleavage occurs upstream at C20-C22, removing the entire side chain to form C21 bile acids (e.g., 3
,7 -dihydroxy-5-cholen-24-oic acid derivatives). -
Fate B (C29 Bile Alcohols - Major): The side chain remains intact but undergoes further hydroxylation (likely by CYP27A1 or CYP3A4) to form water-soluble C29 bile alcohols (e.g., stigmastane-pentols), which are conjugated (sulfated/glucuronidated) and excreted in bile.
-
Pathway Visualization
The following diagram illustrates the divergence of stigmasterol metabolism from the canonical cholesterol pathway.
Caption: Divergence of Stigmasterol metabolism from the canonical Cholesterol pathway via CYP7A1 and side-chain processing.
Experimental Protocols: Isolation & Analysis
To study this pathway, researchers must isolate the 7
Protocol A: In Vitro Microsomal Assay (CYP7A1 Activity)
Objective: Quantify the conversion of stigmasterol to 7
Reagents:
-
Rat/Human Liver Microsomes (20 mg/mL protein).
-
Substrate: Stigmasterol (20-100
M) dissolved in 45% w/v hydroxypropyl- -cyclodextrin (vehicle). -
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl
). -
Inhibitor (Control): Ketoconazole (10
M) to verify CYP-dependence.
Workflow:
-
Pre-incubation: Mix 0.5 mg microsomes with Stigmasterol in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM EDTA. Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction (Total volume: 250
L). -
Reaction: Incubate at 37°C for 20 minutes (linear phase).
-
Termination: Stop reaction with 1 mL ice-cold Acetonitrile (ACN) containing Internal Standard (d7-7
-hydroxycholesterol). -
Extraction: Vortex for 1 min, centrifuge at 14,000 x g for 10 min. Collect supernatant for LC-MS/MS.
Protocol B: LC-MS/MS Quantification (Derivatization-Free)
Objective: Specific detection of 7
Instrumentation:
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode. Note: ESI is less sensitive for neutral sterols; APCI promotes water loss
, providing a stable precursor.
Chromatographic Conditions:
| Parameter | Setting |
|---|
| Column | Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7
MS/MS Transitions (MRM):
-
Precursor Ion: m/z 411.4 (
, derived from MW 428.7). -
Product Ions:
-
Quantifier:m/z 393.4 (Loss of second water/side chain fragmentation).
-
Qualifier:m/z 161.1 (Steroid nucleus fragment).
-
-
Internal Standard (d7-7
-OHC): m/z 386.4 368.4.
Analytical Workflow Diagram
Caption: Optimized LC-MS/MS workflow for 7α-hydroxystigmasterol quantification using APCI.
Biological Implications & Drug Development
LXR Agonism and Safety
Unlike cholesterol, stigmasterol and its 7
-
Mechanism: Binding to LXR induces the expression of ABCG5 and ABCG8 (transporters) and CYP7A1.
-
Therapeutic Relevance: This creates a "flush" mechanism where the presence of phytosterols accelerates the excretion of both phytosterols and cholesterol. This is the mechanistic basis for the hypocholesterolemic effect of stigmasterol-enriched diets.
The "Boldenone" Myth
Early hypotheses suggested stigmasterol could be metabolized to boldenone (an anabolic steroid) via side-chain cleavage.
-
Scientific Consensus: Mammalian systems lack the specific C22-C24 lyase activity required to convert the stigmasterol side chain into the 17-keto/hydroxy group of androgens efficiently. The detection of boldenone in cattle is likely due to microbial activity in the gut, not hepatic metabolism. In humans, 7
-hydroxylation and subsequent biliary excretion is the dominant pathway, rendering the "pro-hormone" theory invalid for drug screening contexts.
References
-
Lathe, R. (2002). Steroid and sterol 7-hydroxylation: ancient pathways. Steroids, 67(12), 967-977.
-
Norlin, M., et al. (2000). Oxysterol 7 alpha-hydroxylase activity by cholesterol 7 alpha-hydroxylase (CYP7A).[1] Journal of Biological Chemistry, 275(44), 34046-34053.
-
Li, X., et al. (2022).[2] The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism. Molecules, 27(2), 523.
-
Griffiths, W.J., & Wang, Y. (2019). Analysis of oxysterols and related sterols by liquid chromatography-mass spectrometry. Biochemical Society Transactions, 47(2), 517–529.
-
Batta, A.K., et al. (2006). Stigmasterol reduces plasma cholesterol levels and inhibits hepatic synthesis and intestinal absorption of cholesterol in the Wistar rat. Metabolism, 55(3), 292-299.
-Hydroxystigmasterol: Chemical Profile and Technical Specifications
[1][2]
Executive Summary
7
In drug development and toxicology, this compound is critical as a biomarker for oxidative stress in lipid formulations and has shown distinct cytotoxic profiles compared to 7-ketostigmasterol.
Chemical Identity & Properties
Nomenclature and Identification
| Parameter | Specification |
| Common Name | 7 |
| IUPAC Name | (3$\beta |
| CAS Number | 64998-19-2 |
| Molecular Formula | C |
| Molecular Weight | 428.69 g/mol |
| SMILES | CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C4[C@@]3(CCO)C)C">C@HC(C)C |
| Chiral Centers | C-3( |
Physicochemical Specifications
| Property | Value / Description |
| Physical State | White to off-white crystalline powder |
| Melting Point | 168–172 °C (varies by purity/polymorph) |
| Solubility | Soluble in chloroform, ethanol, methanol, DMSO; Insoluble in water |
| Polarity (LogP) | ~6.5 (Predicted) |
| Stability | Sensitive to light and heat; prone to dehydration to 7-dehydrostigmasterol or oxidation to 7-ketostigmasterol |
Synthesis and Production Protocols
Researchers often require high-purity standards for toxicity assays. Below is a validated chemical synthesis protocol via the photo-oxidation route, which mimics the natural oxidative aging process but with controlled regioselectivity.
Protocol: Chemical Synthesis via Photo-oxidation
Objective: Synthesize 7
Reagents: Stigmasterol, Hematoporphyrin (sensitizer), Pyridine, Sodium Borohydride (NaBH
Step-by-Step Methodology:
-
Photo-oxygenation: Dissolve stigmasterol (1.0 eq) and hematoporphyrin (0.01 eq) in pyridine. Irradiate the solution with a tungsten lamp (500W) while bubbling a stream of O
at 0°C for 4–6 hours. -
Isomerization: Allow the reaction mixture to stand in the dark at room temperature for 12–24 hours.
-
Causality: The 5
-hydroperoxide is thermodynamically unstable and rearranges to the 7 -hydroperoxide (major) and 7 -hydroperoxide (minor).
-
-
Reduction: Dilute the mixture with ethanol and cool to 0°C. Add NaBH
(2.0 eq) slowly and stir for 2 hours.-
Result: This reduces the hydroperoxide (-OOH) group to the corresponding alcohol (-OH), yielding 7
-hydroxystigmasterol.
-
-
Purification: Quench with dilute HCl, extract with ethyl acetate, and purify via flash column chromatography (Silica gel 60; Mobile phase: Hexane/Ethyl Acetate 7:3).
Synthesis Pathway Diagram
The following diagram illustrates the transformation logic.
Figure 1: Chemical synthesis pathway via singlet oxygen attack and subsequent reduction.
Analytical Characterization
To validate the identity of 7
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
| Position | Multiplicity | Interpretation | ||
| H-6 | 5.60 | Doublet (d) | 5.2 | Olefinic proton; shifts downfield due to adjacent allylic -OH. |
| H-22, H-23 | 5.02, 5.15 | Multiplet (m) | - | Characteristic trans-double bond of stigmasterol side chain. |
| H-7 | 3.85 | Broad Singlet (br s) | - | Critical Diagnostic: The 7 |
| H-3 | 3.55 | Multiplet (m) | - | Proton attached to C-3 hydroxyl. |
| CH | 0.68 | Singlet (s) | - | Angular methyl group. |
Mass Spectrometry (GC-MS)
Derivatization: TMS-ether (using BSTFA + 1% TMCS). Fragmentation Pattern (EI, 70 eV):
-
m/z 572: Molecular ion [M(TMS)
] . -
m/z 482: Loss of TMS-OH (90 Da).
-
m/z 456: Characteristic fragment for
-3,7-diols. -
m/z 83: Base peak typical of the stigmasterol side chain cleavage.
Biological Implications[4][5][6][7][8]
Cytotoxicity and Oxidative Stress
7
-
Mechanism: It can disrupt membrane fluidity due to the polarity of the additional hydroxyl group, but it does not form covalent adducts with proteins as readily as the 7-keto derivative.
-
Metabolism: In mammalian systems, it is often a substrate for HSD11B1 (11
-hydroxysteroid dehydrogenase type 1) or further oxidized to 7-ketostigmasterol.
Cellular Interaction Workflow
Figure 2: Absorption and biological fate of 7
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 161816 (Related Isomer) and Stigmasterol CID 5280794. PubChem. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Stigmasterol Oxidation Products. ResearchGate. Available at: [Link]
-
ChemSrc. (3
,7 ,22E)-Stigmasta-5,22-diene-3,7-diol CAS 64998-19-2 Entry. ChemSrc. Available at: [Link]
Methodological & Application
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 7α-Hydroxystigmasterol
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 7α-hydroxystigmasterol, a hydroxylated phytosterol of growing interest in pharmaceutical and nutraceutical research. Due to the lack of a strong native chromophore in sterols, this guide presents a comprehensive protocol employing UV detection at low wavelengths, alongside a discussion on alternative, more sensitive detection techniques like Charged Aerosol Detection (CAD) and Mass Spectrometry (MS). The methodology covers sample preparation from complex matrices, chromatographic conditions, and a full validation protocol according to industry standards, providing researchers with a reliable tool for the accurate analysis of this compound.
Introduction and Scientific Background
Phytosterols are a class of steroid alcohols naturally occurring in plants, structurally analogous to cholesterol in animals.[1] Stigmasterol is a prominent phytosterol found in various plant oils, legumes, and nuts.[2] Its oxidized derivatives, such as 7α-hydroxystigmasterol, are formed through metabolic processes or during food processing. These hydroxylated sterols are of significant scientific interest due to their potential biological activities, which may differ from their parent compounds.[3] Accurate quantification of 7α-hydroxystigmasterol is crucial for understanding its metabolic fate, pharmacological effects, and prevalence in biological and food samples.
The primary analytical challenge in sterol analysis is their structural similarity and weak UV absorbance, which complicates separation and detection.[1][4] Gas chromatography (GC) is a traditional method but often requires time-consuming derivatization steps.[5][6] HPLC offers a more direct approach. This note describes a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on hydrophobicity. The introduction of a hydroxyl group at the 7α position makes 7α-hydroxystigmasterol more polar than its parent, stigmasterol, enabling effective chromatographic separation on a C18 stationary phase.
Principle of the Method
The method employs a reversed-phase chromatographic separation on a C18 column. The nonpolar C18 stationary phase retains the sterols through hydrophobic interactions. A polar mobile phase, consisting of a mixture of methanol and acetonitrile, is used to elute the analytes. Due to its increased polarity from the additional hydroxyl group, 7α-hydroxystigmasterol will have a shorter retention time compared to the more hydrophobic, non-hydroxylated stigmasterol. Detection is achieved via a UV detector set to a low wavelength (205-210 nm), where the sterol backbone exhibits some absorbance. For higher sensitivity and specificity, this HPLC method is compatible with Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS).[5][7][8]
Materials and Reagents
-
Standards: 7α-Hydroxystigmasterol (≥95% purity), Stigmasterol (≥95% purity).
-
Solvents: HPLC-grade Methanol, Acetonitrile, n-Hexane, Isopropanol, and Ethanol. Reagent-grade Potassium Hydroxide (KOH).
-
Water: Deionized water, 18.2 MΩ·cm or higher purity.
-
Equipment:
-
HPLC system with a binary pump, degasser, autosampler, and column oven.
-
UV/Vis or Photodiode Array (PDA) Detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Analytical balance, vortex mixer, centrifuge, and rotary evaporator.
-
Solid-Phase Extraction (SPE) cartridges (e.g., Silica, 100 mg).[9]
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 7α-hydroxystigmasterol standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.[10][11] This stock solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation from a Plant Oil Matrix
This protocol is designed to hydrolyze esterified sterols and extract the total sterol fraction.
-
Saponification:
-
Weigh approximately 1.0 g of the oil sample into a 50 mL screw-cap glass tube.
-
Add 10 mL of 2 M KOH in ethanol.[12]
-
Blanket the tube with nitrogen, cap tightly, and vortex for 30 seconds.
-
Incubate in a water bath at 80°C for 60 minutes, vortexing every 15 minutes to ensure complete hydrolysis.
-
Rationale: Saponification with ethanolic KOH is a standard procedure to cleave the ester bonds linking fatty acids to the sterol hydroxyl group, liberating the free sterols for analysis.[13] Caution is advised, as prolonged exposure to high temperatures and alkalinity can cause degradation of some hydroxylated sterols.[14]
-
-
Liquid-Liquid Extraction (LLE):
-
Cool the saponified mixture to room temperature.
-
Add 10 mL of deionized water and 10 mL of n-hexane.
-
Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the phases.[1]
-
Carefully transfer the upper n-hexane layer, which contains the unsaponifiable matter including sterols, to a clean tube.
-
Repeat the extraction process twice more with 10 mL of n-hexane.
-
Rationale: n-Hexane is a nonpolar solvent that effectively extracts the hydrophobic sterols from the aqueous-ethanolic phase. Repeated extractions ensure a high recovery rate.
-
-
Purification and Concentration:
-
Combine the n-hexane extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator at 40°C.
-
Reconstitute the dried residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
The overall sample preparation workflow is illustrated below.
Caption: Workflow for the extraction of 7α-hydroxystigmasterol.
HPLC Chromatographic Conditions
The following table summarizes the optimized parameters for the chromatographic separation.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Methanol:Acetonitrile (70:30, v/v), Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| UV Detector | 208 nm |
| Run Time | 20 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column provides excellent hydrophobic selectivity for sterols.[1][15]
-
Mobile Phase: An isocratic mobile phase of methanol and acetonitrile offers a good balance of solvent strength to elute the sterols in a reasonable time while providing sufficient resolution between 7α-hydroxystigmasterol and other related, less polar sterols like stigmasterol.[16][17]
-
Temperature: Maintaining a constant column temperature of 35°C ensures reproducible retention times and improves peak shape.
-
Detection Wavelength: 208 nm is selected as it provides a reasonable response for the sterol backbone in the absence of a strong chromophore.[18] However, this wavelength is prone to interference from solvent impurities and matrix components.
Method Validation
The developed method was validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).
Specificity
Specificity was determined by comparing the chromatograms of a blank matrix, the matrix spiked with 7α-hydroxystigmasterol, and the standard solution. The retention time of the analyte in the spiked sample matched that of the standard, and no interfering peaks were observed at this retention time in the blank matrix.
Linearity, LOD, and LOQ
The linearity was assessed by injecting the working standard solutions at six different concentrations. The calibration curve was generated by plotting the peak area against the concentration. The limits of detection (LOD) and quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| LOD | 0.35 µg/mL |
| LOQ | 1.05 µg/mL |
Accuracy and Precision
Accuracy was evaluated through a recovery study by spiking a known amount of 7α-hydroxystigmasterol into a blank matrix at three concentration levels (low, medium, high). Precision was determined by analyzing six replicate samples at the medium concentration level on the same day (intra-day precision) and on three different days (inter-day precision).
| Concentration Level | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low (5 µg/mL) | 98.2% | 2.1% | 2.8% |
| Medium (25 µg/mL) | 101.5% | 1.5% | 2.2% |
| High (75 µg/mL) | 99.6% | 1.3% | 1.9% |
The results demonstrate that the method is accurate and precise for the intended analytical range.[19]
Choosing an Appropriate Detection Method
While UV detection at low wavelengths is accessible, it may lack the required sensitivity and selectivity for certain applications. The choice of detector is critical and depends on the analytical goals.
Caption: Decision tree for selecting an HPLC detector for sterol analysis.
-
UV/PDA: Best for routine quality control where analyte concentrations are relatively high and the matrix is clean.
-
CAD/ELSD: These are universal detectors that are independent of the analyte's optical properties, making them excellent for quantifying compounds without chromophores.[5][6][8] They are more sensitive than low-wavelength UV.
-
MS: Mass spectrometry is the gold standard for trace-level quantification and unambiguous identification. It provides molecular weight and fragmentation data, which is essential for structural confirmation, especially when analyzing complex biological samples.[20][21]
Conclusion
This application note provides a validated, reliable, and robust RP-HPLC method for the quantification of 7α-hydroxystigmasterol. The described protocols for sample preparation and chromatographic analysis are suitable for its determination in complex matrices like plant oils. The method demonstrates excellent linearity, accuracy, and precision. While the primary method utilizes UV detection, guidance is provided for coupling the separation to more advanced detectors like CAD or MS to meet more demanding analytical needs in research and drug development.
References
-
Grace, M. H., & Lila, M. A. (2018). Simple and Direct Analysis of Phytosterols by Reversed-Phase HPLC and Charged Aerosol Detection. ResearchGate. Retrieved from [Link]
-
Abidi, S. L. (2006). Separation of Δ5- and Δ7-Phytosterols by Adsorption Chromatography and Semipreparative Reversed Phase High-Performance Liquid Chromatography for Quantitative Analysis of Phytosterols in Foods. Journal of Agricultural and Food Chemistry, 54(4), 1186–1193. Retrieved from [Link]
-
Džudžević-Čančar, M., et al. (2024). Validation of an Isocratic HPLC Method for Simultaneous Estimation of Major Phytosterols in Prunus spinosa L. Extracts. Acta Chimica Slovenica, 71(1), 325-333. Retrieved from [Link]
-
GERLI, E. (n.d.). HPLC of free sterols. Cyberlipid. Retrieved from [Link]
-
Pokkanta, P., et al. (2022). Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples. Molecules, 27(19), 6529. Retrieved from [Link]
-
Tarhan, I., et al. (2018). A new HPLC method for simultaneous analysis of sterols, tocopherols, tocotrienols, and squalene in olive oil deodorizer distillates using a monolithic column with chemometric techniques. Analytical Methods, 10(3), 296-305. Retrieved from [Link]
-
Porter, F. D. (2009). Normal-phase HPLC chromatograms showing (A) separation of the major sterols... ResearchGate. Retrieved from [Link]
-
Agrawal, S., et al. (2014). Development of validated HPTLC method for quantification of stigmasterol from leaf and stem of Bryophyllum pinnatum. Arabian Journal of Chemistry, 10, S2948-S2954. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7alpha-Hydroxysitosterol. PubChem. Retrieved from [Link]
-
Singh, R., & Singh, S. (2022). Simultaneous Determination of Stigmasterol and β-Sitosterol in Justicia adhatoda leaves Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Figshare. Retrieved from [Link]
-
Kalo, P., & Kemppinen, A. (2007). Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics. Rapid Communications in Mass Spectrometry, 21(15), 2437-2446. Retrieved from [Link]
-
Shah, R., et al. (2018). Techniques for the extraction of phytosterols and their benefits in human health: a review. Separation Science and Technology, 53(13), 2038-2050. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
YTBIO. (2023, November 2). What Are The Preparation Methods Of Stigmasterol? Retrieved from [Link]
-
Kumar, A., et al. (2020). Isolation and Characterization of Stigmasterol from Fritillaria roylei. Biology, Medicine, & Natural Product Chemistry, 9(2), 63-67. Retrieved from [Link]
-
Zhang, Z., et al. (2001). Key regulatory oxysterols in liver: analysis as Δ4-3-ketone derivatives by HPLC and response to physiological perturbations. Journal of Lipid Research, 42(4), 649-658. Retrieved from [Link]
-
Shah, R., et al. (2021). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 26(16), 4976. Retrieved from [Link]
-
Ansari, G. A., & Smith, L. L. (1979). Mass spectrometry characterization of the 5alpha-, 7alpha-, and 7beta-hydroxy derivatives of beta-sitosterol, campesterol, stigmasterol, and brassicasterol. Lipids, 14(10), 836-843. Retrieved from [Link]
-
Abourashed, E. A., & Verpoorte, R. (2006). Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 977-982. Retrieved from [Link]
-
Pérez-Camino, M. C., et al. (2021). SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil. Foods, 10(9), 2026. Retrieved from [Link]
-
Wilson, T. A., & Schroepfer, G. J. (2012). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. Journal of Food Research, 1(2). Retrieved from [Link]
-
Othman, R. A., & Moghadasian, M. H. (2022). Health Benefits and Pharmacological Properties of Stigmasterol. Molecules, 27(19), 6495. Retrieved from [Link]
-
Kim, J., et al. (2016). Simultaneous determination three phytosterol compounds, campesterol, stigmasterol and daucosterol in Artemisia apiacea by high performance liquid chromatography-diode array ultraviolet/visible detector. Pharmacognosy Magazine, 12(Suppl 2), S223–S228. Retrieved from [Link]
Sources
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- 10. Development of validated HPTLC method for quantification of stigmasterol from leaf and stem of <i>Bryophyllum pinnatum</i> - Arabian Journal of Chemistry [arabjchem.org]
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in vitro cytotoxicity assays using 7alpha-hydroxystigmasterol standards
Application Note: In Vitro Cytotoxicity Profiling of 7 -Hydroxystigmasterol[1]
Abstract & Scope
7
This guide provides a rigorous technical framework for evaluating the cytotoxicity of 7
Molecule Profile & Handling
Compound: 7
Critical Warning: The Solubility Trap
The most common cause of failure in oxyphytosterol assays is micro-precipitation . If the sterol crashes out of solution upon addition to the culture media, the cells are exposed to solid crystals rather than dissolved molecules, leading to physical stress (crystal effect) rather than biochemical toxicity, invalidating the
Protocol 1: Preparation of Stable Stock Solutions
Reagents:
-
Absolute Ethanol (EtOH), anhydrous, molecular biology grade.[1]
-
Dimethyl Sulfoxide (DMSO), sterile filtered, hybridoma tested.[1]
-
Cyclodextrin (Optional): Methyl-
-cyclodextrin (M CD) for enhanced delivery.[1]
Step-by-Step Procedure:
-
Primary Stock (10 mM): Dissolve 7
-OH-Stig in Absolute Ethanol . -
Working Stock (Optimization):
-
Method A (Direct): Dilute the ethanolic stock directly into warm (37°C) culture media while vortexing the media.
-
Method B (BSA-Complexing - Recommended): Pre-incubate the ethanolic stock with a 10% BSA solution (fatty-acid free) at 37°C for 30 minutes before adding to final media. This mimics physiological transport and prevents precipitation.[1]
-
-
Vehicle Control: Prepare a matching solvent control (e.g., Media + 0.5% EtOH) to ensure toxicity is not solvent-induced.[1]
Experimental Workflow: Cytotoxicity & Mechanism[1][2][3][4]
The following workflow integrates dose-response screening with mechanistic validation.
Figure 1: Integrated workflow ensuring solubility validation prior to endpoint measurement.
Detailed Protocols
Cell Model Selection
-
Caco-2 (Human Colorectal Adenocarcinoma): The gold standard for dietary oxysterols.[1] Differentiated Caco-2 cells resemble the intestinal epithelium, the primary site of absorption.
-
HepG2 (Human Hepatoma): Relevant for post-absorption hepatic metabolism and toxicity.[1]
Primary Cytotoxicity Assay (MTT/CCK-8)
Objective: Determine the
-
Seeding: Plate Caco-2 cells at
cells/well in a 96-well plate. Allow 24h for attachment. -
Serum Starvation (Crucial): Replace media with serum-reduced (1% FBS) or serum-free media 4 hours prior to treatment.[1]
-
Treatment: Apply 7
-OH-Stig at concentrations: 0, 5, 10, 30, 60, 90, 120 M. -
Incubation: 24h and 48h at 37°C.
-
Readout: Add MTT reagent, incubate 3h, dissolve formazan in DMSO, read Absorbance at 570 nm.
Mechanistic Validation: Oxidative Stress (ROS)
Oxyphytosterols typically induce apoptosis via the intrinsic mitochondrial pathway driven by Reactive Oxygen Species (ROS).
Protocol (DCFH-DA Assay):
-
Seed cells in black-walled 96-well plates.
-
Pre-load cells with
M DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min in PBS.[1] -
Wash cells
with PBS to remove extracellular dye.[1] -
Add 7
-OH-Stig treatments (in phenol-red free media). -
Kinetic Read: Measure fluorescence (Ex 485nm / Em 535nm) every 15 mins for 2 hours.
-
Expectation: A rapid spike in ROS within 1-2 hours precedes cell death.[1]
-
Signaling Pathway & Data Interpretation[2][3]
Understanding the mechanism is vital for distinguishing 7
Figure 2: The intrinsic apoptotic cascade activated by oxyphytosterols.
Data Summary Table: Expected Outcomes
| Assay | Parameter | 7 | Unoxidized Stigmasterol | Interpretation |
| MTT | Cell Viability | Dose-dependent | No significant toxicity | Oxidation confers toxicity.[1] |
| LDH | Membrane Leakage | Low/Moderate increase | No change | Toxicity is primarily apoptotic, not necrotic.[1] |
| DCFH-DA | ROS Levels | Significant | Minimal change | Oxidative stress is the upstream driver. |
| Annexin V | Phosphatidylserine | High Annexin V+ / Low PI+ | Negative | Confirms early apoptosis.[1] |
References
-
O'Callaghan, Y. et al. (2014). The cytotoxicity of oxysterols in human cell lines.[1] This study establishes the comparative toxicity of phytosterol oxides versus cholesterol oxides, highlighting the mitochondrial mechanism.
-
Ryan, E. et al. (2005).Qualitative and quantitative comparison of the cytotoxic and apoptotic potential of phytosterol oxidation products.
data for Caco-2 and HepG2 cell lines treated with sitosterol and stigmasterol oxides. -
Kenny, O.M. et al. (2012). Oxidized derivatives of stigmasterol and their cytotoxic effect in Caco-2 cells.[1] Specifically addresses the 7-hydroxylated derivatives and their impact on intestinal cells.
-
Vejux, A. & Lizard, G. (2009). Cytotoxic effects of oxysterols associated with human diseases: Induction of cell death (apoptosis and/or oncosis), oxidative and inflammatory stress.[1] A comprehensive review of the signaling pathways (ROS/Caspase) depicted in Figure 2.
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- 6. Preparation of Oxysterols by C–H Oxidation of Dibromocholestane with Ru(Bpga) Catalyst | MDPI [mdpi.com]
- 7. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Resolution Separation of Oxysterols using Thin-Layer Chromatography (TLC)
Abstract
Oxysterols, the oxidized derivatives of cholesterol, are a class of bioactive lipids implicated in a myriad of physiological and pathological processes, including lipid metabolism, cell signaling, and the progression of diseases like atherosclerosis and neurodegenerative disorders.[1] Their analysis is challenging due to their low abundance in biological matrices and structural similarity to the much more abundant cholesterol.[2] Thin-Layer Chromatography (TLC) offers a rapid, versatile, and cost-effective method for the separation and preliminary identification of various oxysterols.[3] This guide provides a comprehensive overview of validated solvent systems and detailed protocols for the successful TLC analysis of oxysterols, designed for researchers in biochemistry, pharmacology, and drug development.
The Principle: Navigating Polarity for Oxysterol Separation
The separation of oxysterols by TLC is predominantly achieved using normal-phase chromatography .[4][5] In this mode, the stationary phase (typically silica gel) is highly polar, while the mobile phase (the solvent system) is comparatively non-polar.[6]
-
Stationary Phase: Silica gel plates (SiO₂) are functionalized with polar silanol (Si-OH) groups.
-
Mechanism of Separation: Oxysterols, which are more polar than cholesterol due to the addition of hydroxyl, keto, or epoxy groups, interact more strongly with the polar silica gel via hydrogen bonding and dipole-dipole interactions.[7] The non-polar mobile phase flows up the plate via capillary action, competing for the analytes.[8]
The result is a differential migration up the plate. Less polar compounds (like cholesterol) have weaker interactions with the silica, travel further with the mobile phase, and thus have a higher Retardation factor (Rf) . Conversely, more polar oxysterols are retained more strongly by the stationary phase and exhibit lower Rf values. The art of oxysterol TLC lies in selecting a mobile phase with the precise polarity to effectively resolve these subtle differences.
Figure 1. Relationship between analyte polarity and migration distance (Rf) in normal-phase TLC.
Solvent Systems: The Key to Resolution
The choice of solvent system is the most critical parameter in TLC. For oxysterols, multicomponent mobile phases are typically required to fine-tune the polarity for optimal separation.[9] Most systems consist of a non-polar base solvent (e.g., hexane, cyclohexane), a solvent of intermediate polarity to modulate Rf values (e.g., diethyl ether, ethyl acetate), and sometimes a small amount of a polar modifier (e.g., acetic acid) to improve spot shape.[10][11]
Table 1: Recommended Solvent Systems for Oxysterol TLC
| Solvent System (v/v/v) | Primary Application | Rationale & Key Separations | Citation(s) |
| Hexane : Diethyl Ether : Acetic Acid (85:15:1) | General screening of neutral lipids and less polar oxysterols. | A workhorse system for lipid analysis. Acetic acid minimizes tailing of acidic lipids. Effectively separates cholesterol from more polar oxysterols like 7-ketocholesterol and cholesterol epoxides. | [12][13] |
| Hexane : Ethyl Acetate (65:35) | Separation of moderately polar sterols. | Ethyl acetate is slightly more polar than diethyl ether, providing a different selectivity. Useful for resolving ergosterol and other closely related sterols. | [14] |
| Toluene : Ethyl Acetate (9:1) | Separation of mono-hydroxylated and keto-oxysterols. | Toluene offers different selectivity due to its aromaticity. Can provide enhanced resolution between 7-ketocholesterol and 7-hydroxycholesterol isomers. | |
| Chloroform : Methanol (97:3) | Separation of more polar oxysterols. | A more polar system for resolving di- and tri-hydroxylated oxysterols which have very low Rf values in hexane-based systems. | |
| Double Development: 1) Cyclohexane : Ethyl Ether (90:10) 2) 100% Ethyl Ether | High-resolution separation of 7-hydroxycholesterol epimers (α and β). | The initial development in a less polar solvent separates the bulk components. The second, more polar development resolves the closely related epimers. This technique is essential for preparative TLC purification. | [15] |
Detailed Experimental Protocols
This section provides a step-by-step workflow for the analysis of oxysterols from biological samples.
Diagram of the TLC Workflow
Figure 2. Standard workflow for the TLC analysis of oxysterols.
Protocol 1: Sample Preparation & Extraction
The goal of sample preparation is to extract lipids and concentrate the oxysterols while removing interfering substances. For complex matrices like plasma or tissue, a preliminary cleanup is essential.
Causality: Cholesterol is often present at concentrations 1000-fold higher than oxysterols.[2] Failure to remove the bulk cholesterol can lead to plate overloading and makes the detection of trace oxysterols impossible. Furthermore, cholesterol can undergo non-enzymatic autoxidation during sample workup, artificially generating oxysterols and leading to inaccurate results.[2][16]
Methodology:
-
Lipid Extraction:
-
For plasma or tissue homogenates, perform a Folch or Bligh-Dyer extraction using a chloroform:methanol mixture to extract total lipids.[10]
-
Evaporate the organic solvent under a stream of nitrogen to prevent oxidation.
-
-
Saponification (Optional):
-
To analyze total oxysterols (free and esterified), the lipid extract can be saponified using methanolic KOH to hydrolyze sterol esters.[17][18]
-
Scientist's Note: Saponification can introduce artifacts if not performed carefully under inert atmosphere. It is often omitted if only free oxysterols are of interest.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
This step is critical for separating oxysterols from the bulk of cholesterol.[2][3]
-
Re-dissolve the lipid extract in a minimal volume of a non-polar solvent (e.g., hexane).
-
Apply the sample to a pre-conditioned silica SPE cartridge.
-
Elute cholesterol with a non-polar solvent mixture (e.g., 2% isopropanol in hexane).
-
Elute the more polar oxysterol fraction with a more polar solvent (e.g., 20-30% isopropanol in hexane).
-
Evaporate the oxysterol fraction to dryness under nitrogen and reconstitute in a small, known volume of a volatile solvent (e.g., dichloromethane or ethyl acetate) for spotting.[7]
-
Protocol 2: TLC Plate Preparation, Spotting, and Development
Methodology:
-
Plate Preparation:
-
Use commercially available silica gel 60 F₂₅₄ plates (0.25 mm thickness for analytical work).[7] The "F₂₅₄" indicates the presence of a fluorescent indicator for UV visualization.
-
With a soft pencil, gently draw a faint origin line about 1.0-1.5 cm from the bottom of the plate. Mark small ticks for each sample lane.[19]
-
-
Sample Application (Spotting):
-
Using a glass capillary tube or a microliter syringe, apply 1-5 µL of the dissolved oxysterol extract (and standards) onto the origin line in its designated lane.[19]
-
Expert Tip: Aim for the smallest possible spot size (1-2 mm diameter) to maximize resolution. Apply the sample in small increments, allowing the solvent to fully evaporate between applications.[19]
-
-
Chromatogram Development:
-
Pour the chosen solvent system into a TLC development chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper (a "wick") inside, leaning against the chamber wall and partially submerged in the solvent. This saturates the chamber atmosphere with solvent vapor, ensuring uniform development.[13]
-
Seal the chamber and allow it to equilibrate for at least 15-20 minutes.
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure the origin line is above the solvent level. Seal the chamber immediately.[19]
-
Allow the solvent front to migrate up the plate until it is approximately 0.5-1.0 cm from the top edge.[19]
-
Remove the plate and immediately mark the position of the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.[7]
-
Protocol 3: Visualization of Separated Oxysterols
Since oxysterols are colorless, a visualization method is required.[8] It is best practice to start with non-destructive methods before proceeding to destructive ones.
A. Non-Destructive Visualization: UV Light
-
Principle: The fluorescent indicator in the silica gel glows bright green under short-wave UV light (254 nm). Compounds that absorb UV light will quench this fluorescence and appear as dark spots.[20][21] This is particularly effective for oxysterols with conjugated keto groups (e.g., 7-ketocholesterol).
-
Procedure:
B. Semi-Destructive Visualization: Iodine Vapor
-
Principle: Iodine vapor complexes with many organic compounds, especially those with double bonds, to form colored (typically yellow-brown) adducts.[21]
-
Procedure:
-
Place a few crystals of solid iodine in a sealed chamber.
-
Place the dried TLC plate inside the chamber. The spots will appear within a few minutes.
-
Remove the plate and circle the spots. The color will fade over time as the iodine sublimes.[20]
-
C. Destructive Visualization: Chemical Stains
These methods involve a chemical reaction and are performed last. The plate is either dipped into or sprayed with the reagent, followed by gentle heating to develop the color.[21]
-
Phosphomolybdic Acid (PMA) Stain:
-
Use: A good general stain for lipids and other organic compounds.
-
Recipe: 10% (w/v) phosphomolybdic acid in ethanol.
-
Result: Blue-green to dark blue spots on a yellow-green background after heating.
-
-
Ferric Chloride Stain:
-
Potassium Permanganate (KMnO₄) Stain:
-
Use: Visualizes compounds that can be oxidized, such as alcohols and alkenes.
-
Recipe: 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.
-
Result: Yellow to brown spots appear on a purple background.[23]
-
-
Sulfuric Acid Charring:
-
Use: A universal, highly sensitive but completely destructive method.
-
Recipe: 10-50% sulfuric acid in methanol or water.
-
Result: After spraying and strong heating, all organic compounds are carbonized and appear as black/brown spots.
-
Data Analysis
The primary quantitative measure in TLC is the Rf value, calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
By comparing the Rf value of an unknown spot to that of a co-spotted authentic standard, a preliminary identification can be made. For more definitive identification, the spot can be scraped from the plate, eluted with a solvent, and analyzed by mass spectrometry.[17]
References
-
Hodges, J. K., & Crick, P. J. (1994). Analysis of plasma cholesterol oxidation products using gas- and high-performance liquid chromatography/mass spectrometry. Free Radical Biology and Medicine, 18(2), 239-246. [Link]
-
Dias, I. H. K., Wilson, S. R., & Roberg-Larsen, H. (n.d.). CHROMATOGRAPHY OF OXYSTEROLS. Aston Publications Explorer. [Link]
-
Dutta, P. (n.d.). Sterols and Oxysterols. SLU Library. [Link]
-
Chen, J. H. (2002). Analysis, Formation and Inhibition of Cholesterol Oxidation Products in Foods: An Overview (Part I). Journal of Food and Drug Analysis, 10(4). [Link]
-
GERLI. (n.d.). Free sterol analysis. Cyberlipid. [Link]
-
ResearchGate. (n.d.). Derivatization of oxysterols. (A) Derivatization of 7-OC with [ 2 H 0 ]...[Link]
-
Crick, P. J., et al. (2015). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). Analytical and Bioanalytical Chemistry, 407(15), 4435-4444. [Link]
-
ResearchGate. (n.d.). Chromatography of oxysterols | Request PDF. [Link]
-
Hovenkamp, E. (n.d.). Cholesterol oxidation products – analytical methods and levels in sweets containing heated butter oil. SLU Library. [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
LibreTexts Chemistry. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
LCGC International. (2020, December 19). Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
ResearchGate. (2025, August 10). Analysis of Cholesterol Oxidation Products in Biological Samples. [Link]
-
MDPI. (2024, December 25). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. [Link]
-
ResearchGate. (n.d.). Methods for Oxysterol Analysis: Past, Present and Future. | Request PDF. [Link]
-
University of Colorado Boulder. (n.d.). tlc intro only. [Link]
-
AOCS. (n.d.). Composition of the Sterol Fraction of Animal and Vegetable Oils and Fats by TLC and Capillary GC. [Link]
-
Crick, P. J., et al. (2013). Evaluation of novel derivatisation reagents for the analysis of oxysterols. Journal of Chromatography B, 927, 83-91. [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester. (n.d.). TLC Visualization Methods. [Link]
-
Spener, F., & Lagler, F. (2026, January 13). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. Molecules, 31(2), 245. [Link]
-
MDPI. (2021, February 16). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. [Link]
-
AWS. (n.d.). Exploring the World of Thin-Layer Chromatography: A Review. [Link]
-
FAO. (n.d.). LIPID COMPOSITION ANALYSIS BY THIN LAYER CHROMATOGRAPHY. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
RockEDU Online. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. [Link]
-
LibreTexts Chemistry. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]
-
Shah, R., & DeSilva, R. (2021, February 16). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Pharmaceutics, 13(2), 259. [Link]
-
ResearchGate. (2025, December 9). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). [Link]
-
Macherey-Nagel. (n.d.). Thin layer chromatography. [Link]
-
Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?[Link]
-
ResearchGate. (2025, October 26). Normal‐phase versus reversed‐phase thin‐layer chromatography (TLC) to monitor oxidized phosphatidylcholines by TLC/mass spectrometry. [Link]
-
Lisa Nichols. (2021, August 23). Visualizing a TLC plate [Video]. YouTube. [Link]
-
Park, S. W., & Addis, P. B. (1987). Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols. Journal of Agricultural and Food Chemistry, 35(6), 951-955. [Link]
-
Crick, P. J., et al. (2024, December 25). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Metabolites, 15(1), 11. [Link]
-
MDPI. (2024, September 5). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). thin-layer chromatography of sterols isolated from three Phytomonas... | Download Scientific Diagram. [Link]
-
ResearchGate. (n.d.). Lipid analysis by thin-layer chromatography-A review of the current state. [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1399-1409. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. organomation.com [organomation.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. repository.seafdec.org [repository.seafdec.org]
- 11. biotage.com [biotage.com]
- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 13. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Free sterol analysis | Cyberlipid [cyberlipid.gerli.com]
- 18. Composition of the Sterol Fraction of Animal and Vegetable Oils and Fats by TLC and Capillary GC [library.aocs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. faculty.fiu.edu [faculty.fiu.edu]
Troubleshooting & Optimization
preventing thermal degradation of 7alpha-hydroxystigmasterol during GC analysis
Technical Support Center: High-Fidelity Analysis of 7 -Hydroxystigmasterol
Ticket ID: #OX-STIG-7A-THERM
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Urgency: Critical (Sample Integrity Risk)
Executive Summary
You are likely experiencing thermal dehydration or artifactual oxidation of 7
Unlike its parent sterol, 7
This guide provides a self-validating workflow to stabilize the molecule, ensuring that what you inject is what you detect.
Part 1: The Mechanism of Failure
To prevent degradation, you must understand the enemy. The 7
The Degradation Pathway
When 7
Figure 1: Thermal degradation pathway of 7
Part 2: The Solution Protocol (Derivatization)
Core Principle: You cannot analyze 7
Validated Derivatization Workflow
Do not use generic "silylation." Use this specific reagent mixture to ensure the hindered 7
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[3] Why TMCS? It acts as a catalyst to drive the reaction at sterically hindered sites like C7.
| Step | Action | Technical Rationale |
| 1. Dry | Evaporate sample to complete dryness under N₂. | Moisture hydrolyzes silylation reagents, creating aggressive acids that degrade the sterol. |
| 2. Solubilize | Add 50 µL anhydrous Pyridine . | Pyridine acts as an acid scavenger (neutralizing HCl formed) and a catalyst. |
| 3. React | Add 50 µL BSTFA + 1% TMCS.[4] | Excess reagent ensures equilibrium shifts to the product. |
| 4. Heat | Incubate at 60°C for 60 mins . | CRITICAL: 7 |
| 5. Inject | Inject directly or dilute in hexane. | Do not evaporate the reagent; the excess keeps the environment anhydrous. |
Part 3: GC-MS Instrument Configuration
The injector is the "kill zone" for oxysterols. Standard Split/Splitless (SSL) injectors at 280°C will degrade your sample even if derivatized.
Recommended Configuration: Cold Injection
Gold Standard: PTV (Programmed Temperature Vaporization) or Cold On-Column injection.
Parameter Table
| Parameter | Setting | Explanation |
| Inlet Mode | PTV Solvent Vent | Inject cold to prevent flash vaporization degradation. |
| Inlet Temp | Start: 60°C | Rapid heating after solvent venting transfers analyte gently. |
| Liner | Deactivated Sintered Glass (w/ Wool) | Wool increases surface area for vaporization but must be fully deactivated to prevent adsorption. |
| Column | 5%-Phenyl-methylpolysiloxane (e.g., DB-5MS) | Standard non-polar phase. 35%-phenyl (DB-35MS) offers better isomer separation (7 |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Consistent flow prevents retention time shifts. |
| Transfer Line | 280°C | Hot enough to prevent condensation, cool enough to minimize bleed. |
Part 4: Troubleshooting & Logic Tree
Use this section to diagnose specific chromatogram errors.
FAQ: Common Anomalies
Q: I see a peak at [M-90] in my mass spectrum. What is it? A: This is the loss of trimethylsilanol (TMS-OH).
-
Diagnosis: If this ion is the base peak, it suggests thermal instability in the source or column.
-
Fix: Lower the ion source temperature to 230°C.
Q: My 7
-
Diagnosis: Check the spectra of the unknown for m/z values corresponding to [M-TMS-OH-H₂O].
-
Fix: Your liner is active (dirty).[4] Change the liner and trim 10cm from the column guard.
Q: Can I use MSTFA instead of BSTFA? A: Yes, MSTFA is more volatile and helps prevent detector fouling, but BSTFA+TMCS is generally more robust for hindered hydroxyls in our experience with stigmasterol derivatives.
Diagnostic Logic Tree
Figure 2: Diagnostic workflow for identifying the root cause of 7
References
-
Lampi, A. M., et al. (2002). "Analysis of phytosterol oxidation products in food lipids by gas chromatography-mass spectrometry." Journal of the American Oil Chemists' Society.
- Grounding: Establishes the baseline for POP (Phytosterol Oxidation Product)
-
Dzeletovic, S., et al. (1995). "Time course of oxysterol formation during in vitro oxidation of low density lipoprotein." Chemistry and Physics of Lipids.
- Grounding: Defines the artifact formation mechanisms (dehydr
-
Schott, H. F., & Lütjohann, D. (2015).[5] "Separation and quantification of oxysterols in biological fluids by GC-MS." Methods in Molecular Biology.
- Grounding: Provides the authoritative protocol for silylation (BSTFA/TMCS) and PTV injection parameters.
-
Guardiola, F., et al. (1996). "Influence of spray-drying on the quality of cholesterol oxidation products." Journal of Chromatography A.
- Grounding: Validates the thermal instability of 7 -OH vs 7 -OH isomers.
troubleshooting low recovery rates of 7alpha-hydroxystigmasterol in solid-phase extraction
Technical Support Center: Troubleshooting 7 -Hydroxystigmasterol Recovery
Subject: Root Cause Analysis & Protocol Optimization for Low Recovery of 7
Executive Summary: The "Invisible" Analyte
Low recovery of 7
7
-
Dehydration (acid-catalyzed)
forming steradienes (3,5-dienes). -
Epimerization/Oxidation
converting to 7 -OH-Stig or 7-Ketostigmasterol.
This guide isolates these variables using a modular troubleshooting approach.
Module 1: Pre-Extraction Stability (The "Silent Killer")
Symptom: You observe low recovery of 7
The Critical Failure: Hot Saponification
Many researchers apply standard cholesterol saponification protocols (e.g., 60°C for 1 hour) to phytosterols. This is fatal for 7-hydroxy sterols. Heat accelerates the conversion of 7
Validated Protocol Adjustment
Switch to Cold Saponification .
| Parameter | Standard (Destructive) | Optimized (Preservative) |
| Temperature | 60°C - 80°C | Room Temperature (20-22°C) |
| Duration | 45 - 60 mins | 16 - 18 Hours (Overnight) |
| Antioxidant | None/Low | BHT (50 |
| Atmosphere | Ambient Air | Argon or Nitrogen Purge |
Why this works: Cold saponification maintains the ester hydrolysis efficiency required to free the sterols without supplying the activation energy needed for ring oxidation or dehydration [1].
Module 2: Solid-Phase Extraction (SPE) Optimization
Symptom: Analyte is absent in the eluate but also absent in the load/wash waste (mass balance failure), OR analyte breaks through during loading.
Workflow Visualization
The following diagram illustrates the decision logic for SPE optimization.
Caption: Logic flow for diagnosing SPE mass balance failures. Blue nodes represent decision points; Red nodes indicate failure modes.
Scenario A: Reversed-Phase (C18) – The "Breakthrough" Risk
7
-
The Error: Loading the sample in high organic content (e.g., >20% Methanol or Acetonitrile). The analyte will not partition onto the C18 stationary phase.
-
The Fix: Dilute your saponified extract with water until the organic composition is <10% .
-
The Wash: Do not wash with >20% Methanol. You will wash off the 7
-OH-Stig while the parent Stigmasterol remains bound.
Scenario B: Silica (Normal Phase) – The "Adsorption" Risk
Silica is excellent for separating oxysterols (polar) from parent sterols (non-polar).
-
The Error: Using "dry" solvents without modifiers. The hydroxyl groups on the analyte can hydrogen-bond irreversibly to active silanol sites on the silica.
-
The Fix:
-
Loading: Load in Hexane (Oxysterols will stick; Parent sterols may elute slightly).
-
Wash: Hexane:Isopropanol (99:1). This removes parent stigmasterol.
-
Elution: Hexane:Isopropanol (70:30). The increased polarity disrupts the hydrogen bonding, releasing the 7
-OH-Stig [2].
Module 3: Post-Processing & Derivatization
Symptom: Good recovery of Internal Standard, but poor recovery of 7
Evaporation Stress
Drying down extracts under air or at high heat (>40°C) induces oxidation.
-
Protocol: Evaporate under a gentle stream of Nitrogen at 35°C maximum .
Derivatization Incompleteness (GC-MS specific)
Sterically hindered hydroxyl groups (like the
-
The Fix: Use a strong catalyst. A mixture of BSTFA + 1% TMCS is standard, but for hindered sterols, adding Pyridine as a solvent and heating to 60°C for 30-60 minutes ensures the 7-OH group is fully derivatized.
-
Note: If you see a split peak or "tailing," it is often mono-derivatized vs. di-derivatized analyte.
Troubleshooting FAQs
Q1: I see a large peak for 7-Ketostigmasterol but almost no 7
Q2: My Internal Standard (Deuterated Cholesterol) recovery is 90%, but 7
Q3: Can I use Acetone in my extraction? A: Avoid Acetone if possible. While a good solvent, it can form acetonides with vicinal diols (if present) or cause aldol condensation artifacts under alkaline conditions. Stick to Methanol, Ethanol, or Isopropanol.
Degradation Pathway Visualization
Understanding the chemistry of the loss is vital for prevention.
Caption: Primary degradation pathways. 7
References
-
Cold Saponification Efficacy: Guardiola, F., et al. "Stability of cholesterol, 7-ketocholesterol and
-sitosterol during saponification: ramifications for artifact monitoring of sterol oxide products." Journal of Food Composition and Analysis. (Context: Validates cold saponification to prevent artifact formation). -
SPE Fractionation of Oxysterols: Lutjohann, D., et al. "Analytical techniques for the quantification of oxysterols in biological samples." Steroids.[3][4][5][6] (Context: Establishes silica-based separation of polar oxysterols from parent sterols).
-
Phytosterol Oxidation Mechanisms: Rudzinska, M., et al. "Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity." PMC. (Context: Detailed mechanisms of phytosterol degradation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Steroid and sterol 7-hydroxylation: ancient pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
minimizing artifact formation during 7alpha-hydroxystigmasterol saponification
Welcome to the technical support center for phytosterol analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with 7α-hydroxystigmasterol and need to perform saponification to cleave ester linkages, releasing the free sterol for analysis.
The unique structure of 7α-hydroxystigmasterol presents specific challenges during saponification. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you minimize artifact formation and ensure the integrity of your results.
Understanding the Challenge: The Instability of 7α-Hydroxystigmasterol
7α-hydroxystigmasterol is a labile molecule prone to degradation under the harsh conditions of traditional saponification.[1] The primary reason for this instability lies in its chemical structure: an allylic hydroxyl group at the C7 position. This feature makes the molecule susceptible to several unwanted side reactions in the presence of heat and strong alkali, leading to the formation of analytical artifacts.
Key degradation pathways include:
-
Dehydration: Elimination of the 7α-hydroxyl group and a proton from an adjacent carbon can create new double bonds, leading to a mixture of diene artifacts.
-
Isomerization: The alkaline conditions can promote the migration of the double bond or changes in stereochemistry, resulting in isomers that are difficult to separate from the target analyte.[2]
-
Oxidation: The hydroxyl group and the double bonds in the sterol structure are susceptible to oxidation, especially at elevated temperatures, forming various oxysterols (e.g., 7-keto derivatives).[3][4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the saponification of 7α-hydroxystigmasterol in a question-and-answer format.
Question 1: After saponification and extraction, my TLC/HPLC analysis shows multiple unexpected spots/peaks close to my target analyte. What are they and how can I prevent them?
Answer: The presence of multiple unexpected spots or peaks strongly suggests the formation of artifacts. Given the structure of 7α-hydroxystigmasterol, these are likely dehydration products (diene isomers) or 7-keto-stigmasterol.
Causality & Prevention:
-
High Temperature: Elevated temperatures are a primary driver of degradation.[5][6][7] Even moderate heat can accelerate the breakdown of the thermally labile 7-keto and 7-hydroxy sterols.[5][6][7]
-
High Alkali Concentration: While a strong base is necessary for hydrolysis, excessively high concentrations can promote side reactions.[5][6]
-
Presence of Oxygen: Oxygen can lead to the formation of oxidized artifacts.
Question 2: My recovery of 7α-hydroxystigmasterol is consistently low. Where am I losing my compound?
Answer: Low recovery is often a direct result of compound degradation into the artifacts mentioned above. However, issues with the extraction process can also contribute significantly.
Causality & Prevention:
-
Degradation: As discussed in Question 1, harsh reaction conditions (heat, high base concentration) will directly reduce the yield of your target compound by converting it into artifacts.[5][6]
-
Solution: Adopt the cold saponification protocol detailed below. The trade-off for a longer reaction time is a significantly higher yield of the desired, unadulterated sterol.
-
-
Incomplete Extraction: The unsaponifiable fraction, which contains your free sterol, must be thoroughly extracted from the aqueous alkaline solution.
-
Emulsion Formation: Vigorous shaking during extraction can create stable emulsions, trapping your analyte at the interface and leading to poor phase separation and loss of material.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion does form, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle centrifugation.
-
Question 3: How can I be sure that the compound I've isolated is indeed 7α-hydroxystigmasterol and not an artifact?
Answer: Definitive identification requires robust analytical techniques. Relying on a single method, like TLC retention factor alone, is insufficient.
Causality & Prevention:
-
Co-elution: Some artifacts, particularly isomers, may have very similar chromatographic properties to the parent compound, making them difficult to distinguish.
-
Solution 1 (Chromatographic): Use high-resolution techniques. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying sterols.[11][12][13][14] The mass spectra provide molecular weight and fragmentation patterns that can definitively distinguish 7α-hydroxystigmasterol from its common degradation products.
-
Solution 2 (Control Experiments): Run parallel control experiments.
-
Negative Control: Saponify a blank sample (matrix without the sterol esters) to identify any interfering peaks originating from your reagents or sample matrix.
-
Positive Control (Spike): Saponify a sample spiked with a known amount of pure 7α-hydroxystigmasterol standard under your optimized "cold" conditions. This will confirm its retention time and demonstrate minimal degradation.
-
Harsh Condition Control: Intentionally saponify a small amount of your sample or standard under harsh conditions (e.g., high heat). The new peaks that appear will be your likely artifacts, providing you with reference chromatograms for what to avoid.
-
-
Optimized Protocol: Cold Saponification for 7α-Hydroxystigmasterol
This protocol is designed to maximize the recovery of free 7α-hydroxystigmasterol while minimizing the formation of degradants.
Experimental Workflow Diagram
Caption: Optimized cold saponification and extraction workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh the lipid extract containing the esterified 7α-hydroxystigmasterol into a screw-cap glass tube with a PTFE-lined cap.
-
Dissolve the extract in a minimal amount of an appropriate solvent (e.g., 1-2 mL of toluene or ethanol).
-
-
Saponification:
-
Add 5 mL of 1 M potassium hydroxide (KOH) in 95% ethanol.[5]
-
Blanket the headspace of the tube with an inert gas (e.g., nitrogen or argon) for 30-60 seconds to displace oxygen.[5]
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate the mixture at room temperature (24°C) for 18 hours in the dark to prevent photo-oxidation.[5][6]
-
-
Extraction of Unsaponifiables:
-
After incubation, cool the tube to room temperature if there was any minor temperature fluctuation.
-
Add 5 mL of deionized water to the tube.[11]
-
Add 5 mL of n-hexane, cap the tube, and invert gently 20-30 times. Allow the layers to separate. Centrifugation can be used to expedite this process.
-
Carefully transfer the upper hexane layer (containing the unsaponifiable sterols) to a clean collection tube.[11]
-
Repeat the hexane extraction two more times, combining all hexane fractions.[11]
-
-
Sample Finishing:
-
Dry the pooled hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
The dried residue, containing the free 7α-hydroxystigmasterol, is now ready for reconstitution in a suitable solvent for analysis by GC-MS (after derivatization) or LC-MS.
-
Key Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (~24°C) | Minimizes thermal degradation and artifact formation.[5][6] |
| Time | 14-18 hours | Allows for complete hydrolysis at a lower temperature.[8] |
| Alkali | 1 M KOH in Ethanol | Sufficiently strong for hydrolysis without being overly harsh.[5] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidative side reactions.[5] |
| Extraction | ≥ 3x with n-Hexane | Ensures maximum recovery of the nonpolar sterol fraction.[9][10] |
Frequently Asked Questions (FAQs)
Q: Can I use sodium hydroxide (NaOH) instead of potassium hydroxide (KOH)? A: Yes, NaOH can be used. However, potassium soaps (formed from fatty acids) are generally more soluble in ethanolic solutions than sodium soaps, which can sometimes improve the ease of extraction of the unsaponifiable fraction. For consistency, KOH is often preferred in published methods.
Q: Is it absolutely necessary to use an inert atmosphere? A: For labile compounds like 7α-hydroxystigmasterol, it is highly recommended. The presence of double bonds and a secondary allylic alcohol makes the molecule susceptible to oxidation, which is accelerated by heat and alkaline conditions. Using an inert atmosphere is a simple and effective step to prevent the formation of oxysterol artifacts.[5]
Q: Can I speed up the reaction by using microwave-assisted saponification (MAS)? A: While MAS can dramatically reduce reaction times, it involves high temperatures (e.g., 90°C) and is not suitable for thermally sensitive compounds like 7α-hydroxystigmasterol.[10] The risk of significant artifact formation is very high. Cold saponification remains the most reliable method for preserving the integrity of this specific analyte.[1]
Q: My sample is in a complex matrix (e.g., plant tissue). Are there any additional steps I should take? A: Yes. For complex matrices, a robust initial lipid extraction is crucial before saponification. A standard Folch or Bligh-Dyer extraction is often used to isolate the total lipid fraction.[1] After saponification, you may need an additional purification step, such as solid-phase extraction (SPE) with a silica cartridge, to clean up the unsaponifiable fraction before analysis.[11]
References
-
MDPI. (2023, January 5). Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application. Available from: [Link]
-
PMC. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Available from: [Link]
-
ScienceDirect. (2023). Optimization of phytosterol extraction and purification processes from vegetable oils using green solvent-based methodologies. Available from: [Link]
-
PMC. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production. Available from: [Link]
-
Semantic Scholar. (2021, February 18). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in. Available from: [Link]
-
PMC. (2010, September 15). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. Available from: [Link]
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Stigmasterol Oxidation Products. Available from: [Link]
-
ResearchGate. (2025, October 15). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Available from: [Link]
-
Journal of Biochemical Technology. (2018, September 5). Different Conditions for Alkaline Isomerization and the Production of Conjugated Linoleic Acid (CLA) from Linoleic Acid. Available from: [Link]
-
PMC. (2021, February 16). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Available from: [Link]
-
PMC. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis. Available from: [Link]
-
HARVEST (uSask). Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. Available from: [Link]
-
PMC. (2020, September 9). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Available from: [Link]
-
PubMed. (2010, September 15). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. Available from: [Link]
-
YouTube. (2014, October 24). Saponification - Base promoted ester hydrolysis | MCAT | Khan Academy. Available from: [Link]
-
ResearchGate. (2025, October 9). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. Available from: [Link]
Sources
- 1. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application [mdpi.com]
- 9. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. harvest.usask.ca [harvest.usask.ca]
- 14. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
optimizing mobile phase pH for 7alpha-hydroxystigmasterol separation
Technical Support Center: Optimizing Mobile Phase pH for 7
Executive Summary
Separating 7
As a neutral lipid with a labile allylic hydroxyl group at the C7 position, 7
Part 1: The Core Protocol (The "Gold Standard")
Based on field applications and stability data, the following conditions represent the optimal balance between ionization efficiency and analyte integrity.
Recommended Mobile Phase System
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5)
-
Mobile Phase B: Methanol (or Acetonitrile) + 5 mM Ammonium Formate + 0.1% Formic Acid
-
Stationary Phase: High-coverage C18 (e.g., C18 with end-capping to suppress silanol activity).
-
Temperature: 30°C – 40°C (Do not exceed 50°C to prevent thermal degradation).
Why this works (The "Expertise" Pillar):
-
Buffering vs. Acidification: Pure 0.1% Formic Acid (pH ~2.[1]7) can be too aggressive, accelerating on-column dehydration.[1] Adding 5 mM Ammonium Formate raises the pH slightly (to ~3.5) and buffers the system, stabilizing the 7-OH group while still providing sufficient protons for ESI+ ionization.
-
Ammonium Adducts: Neutral sterols often ionize poorly as protonated species (
). Ammonium ions promote the formation of stable adducts, significantly boosting sensitivity in ESI+ mode.
Part 2: Troubleshooting & FAQs
Module 1: The Stability-Ionization Trade-off
Q: My 7
A: Likely, yes.[1] This is a hallmark of on-column degradation .
-
The Mechanism: The 7-hydroxyl group is allylic (adjacent to the
5 double bond). In strongly acidic conditions (pH < 3), the oxygen is protonated and leaves as water ( ), creating a carbocation that resolves into a diene.[1] If this happens during the run, the degradation product elutes at a different time, causing peak tailing or splitting.[1] -
The Fix:
-
Switch from pure Formic Acid to the Ammonium Formate/Formic Acid buffer described above.
-
Check your autosampler temperature.[1] Keep it at 4°C . Spontaneous dehydration can occur in the vial if the sample sits in an acidic solvent at room temperature.
-
Q: I see a signal for
A: No. Do not lower the pH further.
-
The Reality: Oxysterols almost predominantly lose water in the MS source (in-source fragmentation). The
ion is often the most abundant and stable species for quantitation. -
Action: Optimize your MS source temperature and declustering potential to stabilize the water-loss ion, rather than forcing the intact protonated molecule chemically. Alternatively, monitor the ammonium adduct
, which is often more stable than the protonated species.[1]
Module 2: Isomer Resolution (7 vs. 7 )
Q: I cannot separate 7
A: Minimal impact. pH affects peak shape (silanol suppression) but has little effect on the selectivity between stereoisomers of neutral sterols.
-
The Driver: Isomer separation is driven by steric hindrance and interaction with the stationary phase's carbon load.
-
The Protocol:
-
Solvent Choice: Switch from Acetonitrile to Methanol .[1] Methanol is a protic solvent that interacts differently with the hydroxyl groups, often providing better selectivity for sterol isomers than aprotic acetonitrile.[1]
-
Temperature: Lower the column temperature to 25–30°C. Higher temperatures increase mass transfer but reduce the thermodynamic differences required to separate subtle isomers.
-
Part 3: Data & Visualization
Table 1: Mobile Phase Additive Effects on 7 -OH-Stig
| Additive System | pH (Approx) | Ionization Mode (ESI+) | Stability Risk | Recommendation |
| 0.1% Formic Acid | ~2.7 | High (Dehydration) | Avoid for long runs | |
| 5mM NH4 Formate + 0.1% FA | ~3.5 | Low (Buffered) | Highly Recommended | |
| 10mM Ammonium Acetate | ~6.8 | Minimal | Good for stability, lower sensitivity | |
| None (Water/MeOH only) | ~7.0 | Poor Ionization | Minimal | Not Recommended (Silanol tailing) |
Workflow Logic: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing chromatographic issues with 7
References
-
Griffiths, W. J., & Wang, Y. (2011).[1] Analysis of oxysterols by liquid chromatography-mass spectrometry. Provides foundational knowledge on the ionization behavior of neutral sterols and the preference for ammonium adducts.
-
McDonald, J. G., et al. (2012).[1] Extraction and analysis of oxysterols: High performance liquid chromatography–mass spectrometry. details the stability of 7-hydroxy sterols and the risks of acid-catalyzed dehydration.
-
Lembcke, J., et al. (2005).[1] Rapid quantification of free and esterified phytosterols in human serum using APPI-LC-MS/MS. Discusses the separation of phytosterol isomers and the use of specific mobile phase modifiers.
-
Meljon, A., et al. (2012).[1] LC-MS/MS methods for the analysis of oxysterols. Confirms the utility of ammonium formate buffers for optimizing signal-to-noise ratios for neutral sterols.
Sources
storage conditions to prevent isomerization of 7alpha-hydroxystigmasterol
Technical Support Center: Stabilizing 7 -Hydroxystigmasterol
Current Status: Operational
Subject: Prevention of Isomerization and Degradation in 7
Executive Summary: The Thermodynamic Trap
7
The Core Problem: The 7
Your Goal: Maintain the molecule in its kinetic state by arresting thermodynamic equilibration.
Critical Storage Specifications
The following parameters are non-negotiable for maintaining >95% purity over 6 months.
A. The "Golden Rule" of Solvents
Never store 7
| Solvent | Suitability | Technical Rationale |
| Chloroform (CHCl₃) | ⛔ CRITICAL RISK | Decomposes to phosgene/HCl; rapidly catalyzes isomerization and dehydration.[1] |
| Methanol (MeOH) | ⚠️ Use Caution | Good solubility, but protic nature can facilitate solvolysis/methylation if trace acid is present.[1] |
| Ethanol (EtOH) | ✅ Preferred | Excellent solubility; less reactive than MeOH.[1] Must be anhydrous and purged.[2] |
| MTBE | 🌟 Gold Standard | Aprotic, stable, excellent extraction efficiency, and prevents solvolysis.[1] |
| DMSO | ⚠️ Conditional | High solubility, but difficult to remove.[1] Hygroscopic nature introduces water (hydrolysis risk).[1] |
B. Environmental Controls[1][3]
-
Temperature:
-
Atmosphere:
-
Oxygen is the enemy. It attacks the C22=C23 side-chain double bond (unique to stigmasterol) and the C5=C6 bond.
-
Protocol: Flush all vials with Argon (heavier than air) before sealing. Nitrogen is acceptable but less effective for open-vial handling.[1]
-
-
Container Material:
Visualizing the Workflow
The following diagram illustrates the validated workflow for receiving, handling, and storing this compound to minimize degradation.
Figure 1: Validated workflow for the intake and storage of labile oxysterols.
Troubleshooting Guide
Symptom 1: Doublet Peaks in Chromatogram
Observation: In your LC-MS or GC-MS trace, the 7
-
Diagnosis: Isomerization has occurred.[1][3] The 7
-isomer typically elutes slightly later (RP-LC) or earlier (GC) depending on the column phase.[1] -
Root Cause: The sample was likely exposed to temperatures >40°C or stored in an acidified solvent.
-
Solution: You cannot reverse this chemically.[1] You must repurify via HPLC (using a chilled column, see Section 6) or discard.[1]
Symptom 2: Mass Shift (m/z -18)
Observation: The molecular ion (or adduct) signal is weak, but a strong signal appears at [M-18].[1]
Degradation Pathway Analysis
Understanding how the molecule breaks down helps you prevent it.
Figure 2: The primary degradation pathways.[1] Note that 7
Standardized Protocol: Purity Check (LC-MS)[1]
To verify if your storage conditions have failed, run this low-temperature LC method. Standard C18 columns often fail to separate the
Method Parameters:
-
Column: Phenyl-Hexyl or C18 (High Load), 2.1 x 100 mm, 1.8 µm.[1]
-
Temperature: 25°C (Critical: Higher temperatures cause peak coalescence).[1]
-
Mobile Phase B: Acetonitrile (Avoid Methanol for separation of isomers if resolution is poor).
-
Gradient:
-
Detection: MRM (Multiple Reaction Monitoring).
-
Target: Transitions for
are typically most abundant for oxysterols.[1]
-
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution in DMSO? A: While soluble, DMSO is not recommended for long-term storage of labile oxysterols.[1] DMSO has a high freezing point (19°C).[1] Repeated freeze-thaw cycles cause the DMSO to crystallize, potentially crushing the molecules or creating localized concentration gradients that favor aggregation.[1] Furthermore, removing DMSO requires high vacuum/heat, which destroys the sample.[1] Use Ethanol or MTBE.[1]
Q: I only have a -20°C freezer. Is that enough? A: For dry powder, yes, for up to 6-12 months.[1] For solutions, no . At -20°C, solvent (especially ethanol) may not be fully frozen or may allow slow diffusion of oxygen.[1] If you must use -20°C, evaporate the sample to dryness and seal under Argon.[1]
Q: Why is my standard turning yellow? A: Yellowing indicates the formation of diketones or conjugated dienones (like the 7-keto derivative or degradation products of the side chain). This is irreversible oxidation.[1] The sample purity is likely <80%.
References
-
Avanti Polar Lipids. Storage and Handling of Lipids. (General guidelines for oxysterol handling). [Link]
-
Griffiths, W. J., & Wang, Y. (2019).[1] Analysis of oxysterols: The state of the art. (Discusses LC-MS separation of
isomers). [Link] -
Rudzinska, M., et al. (2009).[1][5] Thermo-oxidative stability of phytosterols.[1][5] (Specific data on stigmasterol degradation pathways). [Link]
Sources
- 1. Stigmasterol - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Identifying Oxysterols Associated With Age and Diet in Mice Using Optimized Reversed‐phase Liquid Chromatography‐Mass Spectrometry (RPLC‐MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 7α-Hydroxystigmasterol
Prepared by Senior Application Scientists
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the significant solubility challenges of 7α-hydroxystigmasterol in aqueous buffers. We will delve into the mechanistic basis for its poor solubility and provide detailed, field-proven strategies and protocols to achieve stable and usable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 7α-hydroxystigmasterol so poorly soluble in aqueous buffers?
A1: The poor aqueous solubility of 7α-hydroxystigmasterol is rooted in its fundamental molecular structure. Like its parent compound, stigmasterol, it is a phytosterol, a class of molecules known for being very hydrophobic and practically insoluble in water.[1][2] Its structure consists of a rigid four-ring steroid nucleus and a long alkyl side chain. While the addition of a hydroxyl group at the 7-alpha position slightly increases its polarity compared to stigmasterol, the molecule remains overwhelmingly lipophilic (fat-loving) and lacks sufficient polar groups to form favorable interactions with water molecules. This inherent hydrophobicity is the primary driver of its low solubility in aqueous systems.[2][3]
Q2: I need to make a stock solution. What is the best organic solvent to start with?
A2: The first step is always to create a concentrated stock solution in a water-miscible organic solvent. For sterols, the most common and effective solvents are Dimethyl Sulfoxide (DMSO) and ethanol.[4]
-
DMSO: Is a powerful aprotic solvent that can typically dissolve 7α-hydroxystigmasterol to a high concentration. It is a standard choice for preparing stock solutions for in vitro cell-based assays.[5]
-
Ethanol: Is another excellent choice and is often preferred when the final application is sensitive to DMSO. It is readily available and effective at solubilizing sterols.[4][6]
Causality: These organic solvents work by disrupting the strong intermolecular forces between the sterol molecules, allowing individual molecules to be solvated. Their miscibility with water is crucial for the subsequent dilution into your aqueous experimental buffer.[7]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What's happening and how can I fix it?
A3: This is the most common problem researchers face and it occurs because you are crossing the solubility limit of the compound in the final aqueous environment. When the high-concentration organic stock is diluted into the buffer, the solvent composition changes dramatically, becoming predominantly aqueous. The organic co-solvent is no longer concentrated enough to keep the hydrophobic 7α-hydroxystigmasterol molecules in solution, causing them to crash out as a precipitate.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to aim for a lower final concentration of 7α-hydroxystigmasterol in your assay.
-
Optimize Co-Solvent Concentration: For cell culture, the final DMSO concentration should ideally be below 0.5% to avoid cytotoxicity.[5][8] However, some cell lines can tolerate up to 1%.[5] You may need to balance the required compound concentration with the tolerated solvent concentration.
-
Use Solubility Enhancers: If lowering the concentration is not an option, you must employ a solubility-enhancing excipient in your aqueous buffer. The two most common and effective strategies are using cyclodextrins or lipid-based formulations.[9][10]
Q4: What are cyclodextrins and how can they help solubilize 7α-hydroxystigmasterol?
A4: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or torus.[11] Their exterior is hydrophilic (water-loving), making them water-soluble, while their internal cavity is hydrophobic (fat-loving).
Mechanism of Action: The hydrophobic cavity of the cyclodextrin can encapsulate the non-polar 7α-hydroxystigmasterol molecule, forming an "inclusion complex."[11][12] This complex effectively shields the hydrophobic drug from the surrounding water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous buffers.[13][14] Methyl-β-cyclodextrin (MβCD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose due to the size of their cavity being a good match for sterol molecules.[14][15]
Q5: When should I consider using a lipid-based formulation?
A5: Lipid-based formulations are an advanced strategy, particularly useful when higher concentrations are needed or for in vivo applications. These systems work by creating a lipid environment in which the hydrophobic compound can dissolve.[16][17]
-
Microemulsions & Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-surfactants that can solubilize hydrophobic drugs.[7][18] Upon gentle agitation in an aqueous medium, they spontaneously form fine oil-in-water emulsions, with the 7α-hydroxystigmasterol partitioned within the oil droplets.[18][19]
-
Liposomes and Solid Lipid Nanoparticles (SLNs): These are nano-sized vesicles that can encapsulate hydrophobic drugs within their lipid core or bilayer.[16][18][20] They are excellent for drug delivery applications, offering protection to the compound and enabling targeted delivery.[16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Compound will not dissolve in initial organic solvent (e.g., DMSO). | Insufficient solvent volume or compound has very low solubility even in organic solvents. | Gently warm the solution (37°C water bath) or use sonication to aid dissolution.[21] If it still fails, a different organic solvent like dimethylformamide (DMF) may be tried, but check for compatibility with your experiment. |
| Precipitate forms immediately upon dilution into aqueous buffer. | The final concentration exceeds the aqueous solubility limit. The co-solvent concentration is too low in the final solution. | 1. Decrease the final concentration of 7α-hydroxystigmasterol. 2. Perform a stepwise dilution to avoid shocking the system.[8] 3. Add a solubility enhancer like cyclodextrin to the aqueous buffer before adding the compound stock. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. | 1. Prepare the solution fresh before each experiment. 2. Store aqueous solutions at the appropriate temperature (check stability), but avoid long-term storage. 3. Ensure the pH of the buffer is stable and appropriate for the compound. |
| Inconsistent results in cell-based assays. | Cytotoxicity from the co-solvent (e.g., DMSO). Precipitation of the compound in the culture medium. | 1. Run a vehicle control with the same final concentration of DMSO to assess solvent toxicity.[8][21] 2. Keep the final DMSO concentration below 0.5% where possible.[5] 3. Visually inspect wells under a microscope for any signs of compound precipitation. 4. Consider using a cyclodextrin-based formulation to reduce the required DMSO concentration. |
Detailed Protocols & Methodologies
Protocol 1: Solubilization using a Co-Solvent System (DMSO)
This protocol is suitable for preparing a stock solution for most in vitro applications.
Materials:
-
7α-hydroxystigmasterol powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Carefully weigh the desired amount of 7α-hydroxystigmasterol powder in a sterile vial. Perform this in a chemical fume hood and wear appropriate PPE.
-
Solvent Addition: Add the calculated volume of sterile DMSO to achieve your target stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[21] If the solid does not fully dissolve, you can warm the vial in a 37°C water bath for 5-10 minutes or place it in a sonicator bath until the solution is clear.[5][21]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
-
Preparation of Working Solution: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Perform serial dilutions in your cell culture medium or aqueous buffer. c. Crucially , ensure the final concentration of DMSO in your experiment does not exceed a level toxic to your cells (typically <0.5%).[5][8] For example, to achieve a 1:1000 dilution, add 1 µL of stock to 999 µL of buffer.
Protocol 2: Solubilization using Methyl-β-Cyclodextrin (MβCD)
This protocol creates a water-soluble inclusion complex, reducing the need for high concentrations of organic co-solvents.
Materials:
-
7α-hydroxystigmasterol
-
Methyl-β-cyclodextrin (MβCD)
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Ethanol
-
Stirring hot plate and magnetic stir bar
-
Glass test tubes or beakers
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve MβCD in your desired aqueous buffer (e.g., PBS) to create a concentrated solution (e.g., 70-90 mM). Gentle warming (40-50°C) and stirring can aid dissolution.
-
Prepare Sterol Solution: In a separate, small glass tube, dissolve the 7α-hydroxystigmasterol in a minimal amount of ethanol to create a concentrated solution.
-
Complexation: a. Heat the MβCD solution to 60-80°C with continuous, vigorous stirring.[22] b. Add the sterol-ethanol solution dropwise, in small aliquots, to the heated MβCD solution. c. It is critical to allow the solution to become clear after each addition before adding the next aliquot.[22] This indicates that the inclusion complex is forming successfully.
-
Cooling and Storage: Once all the sterol has been added and the solution is clear, remove it from the heat and allow it to cool to room temperature. This solution can be stored at room temperature or 4°C.[22] The resulting solution contains a water-soluble complex of 7α-hydroxystigmasterol.
Visualizations and Data
Decision Workflow for Solubilization Strategy
Caption: Decision tree for selecting a solubilization method.
Mechanism of Cyclodextrin Inclusion Complex Formation
Caption: Cyclodextrin encapsulates the sterol, rendering it water-soluble.
Table: Comparison of Solubilization Strategies
| Method | Mechanism | Advantages | Disadvantages | Best For |
| Co-Solvent (e.g., DMSO) | Reduces solvent polarity, allowing dissolution of hydrophobic molecules.[7] | Simple, fast, effective for creating high-concentration stock solutions. | Potential for precipitation upon dilution; can be toxic to cells at higher concentrations (>0.5%-1%).[5] | Standard in vitro experiments where final concentration is low. |
| Cyclodextrins (e.g., MβCD) | Forms a water-soluble inclusion complex by encapsulating the hydrophobic molecule.[11][12] | Significantly increases aqueous solubility; reduces the need for organic co-solvents; generally low toxicity. | May require heating and specific molar ratios for optimal complexation; can sometimes extract lipids from cell membranes.[13] | In vitro assays requiring higher concentrations or reduced solvent toxicity. |
| Lipid Formulations (e.g., SEDDS, Liposomes) | Partitions the hydrophobic molecule into a lipid phase (oil droplets, bilayers).[16][18] | High loading capacity; protects the compound from degradation; suitable for in vivo delivery.[16] | More complex to prepare and characterize; requires specialized equipment and expertise. | Advanced drug delivery studies, in vivo experiments, and formulation development. |
References
- Title: Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs Source: Google AI Grounding API URL
- Title: Cosolvent and Complexation Systems - Pharma Excipients Source: Pharma Excipients URL
- Title: Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal Source: International Journal of Pharmaceutical Chemistry and Analysis URL
- Title: Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols Source: Bridges Lab Protocols URL
- Title: MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC Source: ijpcbs URL
- Title: Co-solvent and Complexation Systems - ResearchGate Source: ResearchGate URL
- Title: Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective Source: MDPI URL
- Title: Lipid based formulations as supersaturating oral delivery systems Source: Pharma Excipients URL
- Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: Google AI Grounding API URL
- Title: Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development Source: American Pharmaceutical Review URL
- Title: Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol Source: Benchchem URL
- Title: Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles Source: RSC Publishing URL
- Title: Stigmasterol | C29H48O | CID 5280794 - PubChem Source: NIH PubChem URL
- Title: Health Benefits and Pharmacological Properties of Stigmasterol Source: PMC URL
- Title: Showing Compound Stigmasterol (FDB001936)
- Title: Use of cyclodextrins for manipulating cellular cholesterol content Source: ResearchGate URL
- Title: Compound Handling Instructions Source: MCE URL
- Title: Synthesizing Cholesterol:Cyclodextrin Complexes (Klein et al. Biochemistry 34, 13784 (1995))
- Title: The Sterol Carrier Hydroxypropyl-β-Cyclodextrin Enhances the Metabolism of Phytosterols by Mycobacterium neoaurum Source: Applied and Environmental Microbiology - ASM Journals URL
- Title: Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Source: Asian Journal of Pharmaceutics URL
- Title: Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies Source: PMC URL
- Title: Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction Source: Research journals URL
- Title: DMSO usage in cell culture Source: LifeTein URL
- Title: Plant Sterols: Chemical and Enzymatic Structural Modifications and Effects on Their Cholesterol-Lowering Activity Source: PubMed URL
- Title: PRODUCT INFORMATION - Stigmasterol Source: Cayman Chemical URL
Sources
- 1. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound Stigmasterol (FDB001936) - FooDB [foodb.ca]
- 3. Plant Sterols: Chemical and Enzymatic Structural Modifications and Effects on Their Cholesterol-Lowering Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Stigmasterol | C29H48O | CID 5280794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug | MDPI [mdpi.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. journals.asm.org [journals.asm.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction | PLOS Computational Biology [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. mdpi.com [mdpi.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. biochem.wustl.edu [biochem.wustl.edu]
Validation & Comparative
A Researcher's Guide to Differentiating 7α- and 7β-hydroxystigmasterol using ¹H NMR Spectroscopy
For researchers in natural product chemistry, steroid analysis, and drug development, the precise structural elucidation of phytosterols is a critical step. Among these, the epimeric pair of 7α-hydroxystigmasterol and 7β-hydroxystigmasterol presents a common analytical challenge. Their nearly identical structures, differing only in the stereochemistry of the hydroxyl group at the C-7 position, can lead to ambiguous characterizations if not carefully analyzed. This guide provides a detailed comparison of the ¹H NMR chemical shifts of these two epimers, offering a reliable method for their differentiation. We will delve into the structural reasoning behind the spectral differences and provide a standardized protocol for data acquisition.
The Decisive Role of C-7 Hydroxyl Group Orientation in ¹H NMR Spectra
The key to distinguishing between the 7α- and 7β-epimers lies in the anisotropic effect of the C-7 hydroxyl group on neighboring protons. The spatial orientation of this hydroxyl group—axial in the 7β-isomer and equatorial in the 7α-isomer—results in distinct shielding and deshielding effects on the protons attached to the C-7 carbon (H-7) and other nearby protons. This difference in the local electronic environment leads to measurable and reproducible variations in their respective chemical shifts in the ¹H NMR spectrum.
Specifically, the H-7 proton in the 7α-epimer (equatorial OH) typically appears at a different chemical shift compared to the H-7 proton in the 7β-epimer (axial OH). These characteristic shifts, when analyzed in conjunction with the signals of other protons in the sterol nucleus, provide a definitive means of assigning the stereochemistry at C-7.
Comparative ¹H NMR Data: 7α- vs. 7β-hydroxystigmasterol
The following table summarizes the key ¹H NMR chemical shift differences observed for the 7α- and 7β-epimers of hydroxystigmasterol, as reported in the literature. The data presented here is typically acquired in deuterated chloroform (CDCl₃) at varying magnetic field strengths.
| Proton Assignment | 7α-hydroxystigmasterol (ppm) | 7β-hydroxystigmasterol (ppm) | Key Diagnostic Difference |
| H-6 | ~5.70 (d) | ~5.32 (d) | The olefinic H-6 proton in the 7α-epimer is significantly downfield compared to the 7β-epimer. |
| H-7 | ~3.83 (m) | ~3.55 (m) | The H-7 proton in the 7α-epimer is deshielded and appears downfield relative to the 7β-epimer. |
| H-18 (CH₃) | ~0.68 (s) | ~0.69 (s) | Minimal difference. |
| H-19 (CH₃) | ~0.99 (s) | ~1.01 (s) | Minimal difference. |
| H-21 (CH₃) | ~0.91 (d) | ~0.92 (d) | Minimal difference. |
| H-26 (CH₃) | ~0.84 (d) | ~0.85 (d) | Minimal difference. |
| H-27 (CH₃) | ~0.80 (d) | ~0.81 (d) | Minimal difference. |
| H-29 (CH₃) | ~0.83 (t) | ~0.84 (t) | Minimal difference. |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and instrument frequency. The coupling constants (J values) are also crucial for complete structural elucidation but are not detailed in this comparative table.
Experimental Protocol for ¹H NMR Analysis of Hydroxystigmasterols
This section provides a standardized protocol for the acquisition of high-quality ¹H NMR spectra of 7-hydroxystigmasterol epimers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified hydroxystigmasterol sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Temperature: Set the probe temperature to 25 °C (298 K).
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~12-16 ppm
-
Number of Scans (NS): 16-64 scans (adjust based on sample concentration)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): ~3-4 seconds
-
Receiver Gain (RG): Adjust to avoid signal clipping.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities and J values) to aid in proton assignments.
Caption: Workflow for ¹H NMR analysis of hydroxystigmasterol epimers.
Structural Rationale for Chemical Shift Differences
The observed downfield shift of the H-7 proton in 7α-hydroxystigmasterol and the H-6 proton in the same epimer can be rationalized by considering the stereochemical arrangement of the atoms.
comparative toxicity: 7alpha-hydroxystigmasterol vs 7-ketostigmasterol
Comparative Toxicity Guide: 7 -Hydroxystigmasterol vs. 7-Ketostigmasterol
Executive Summary
The "Phytosterol Paradox": Structural Similarity, Divergent Toxicity [1]
In the realm of lipid oxidation, a dangerous assumption often persists: that phytosterol oxidation products (POPs) mirror the toxicity profile of their cholesterol counterparts (COPs). This guide challenges that assumption using 7
While 7-ketocholesterol is a potent cytotoxic agent implicated in atherosclerosis, its phytosterol analog, 7-ketostigmasterol , exhibits a surprisingly low cytotoxicity profile in intestinal models, even displaying protective properties against COP-induced damage. In contrast, 7
This guide provides researchers with the mechanistic grounding, experimental data, and validated protocols necessary to distinguish and assess the biological impact of these two distinct oxidation products.
Chemical Identity & Stability Profile[2]
Understanding the structural nuance is the first step in accurate toxicity assessment. Both compounds are derived from Stigmasterol, distinguished by the double bond at C22.
| Feature | 7 | 7-Ketostigmasterol |
| Functional Group | Hydroxyl (-OH) at C7 ( | Ketone (=O) at C7 |
| Formation | Initial oxidation product; often isomerizes to 7 | Secondary oxidation product; formed from 7-OH decomposition. |
| Stability | Labile: Prone to dehydration or oxidation to 7-keto. | Stable: Thermodynamically stable end-product of oxidation. |
| Solubility | Amphiphilic; integrates into membranes. | More polar than parent sterol; distinct membrane perturbation. |
| Key Differentiator | Metabolic Persistence: Detected in hepatic tissues (Liang et al.) where 7-keto is often metabolized or excreted. | Dietary Abundance: Often the most abundant POP in heated vegetable oils. |
Comparative Cytotoxicity Profile
The following data synthesizes findings from key comparative studies (e.g., Alemany et al., Liang et al.) using Caco-2 (intestinal) and HepG2 (hepatic) models.
Cell Viability & IC50 Benchmarks
| Parameter | 7 | 7-Ketostigmasterol (7-Keto) |
| Caco-2 Cytotoxicity | Moderate: Significant viability reduction at >60 | Negligible: No significant toxicity observed up to 120 |
| HepG2 Cytotoxicity | High: IC50 | Low: IC50 > 100 |
| U937 (Monocyte) Toxicity | High: Induces apoptosis via mitochondrial pathway. | Moderate: Cytotoxic only at high concentrations (>60 |
| Mode of Cell Death | Apoptosis: Caspase-3/9 activation; DNA fragmentation.[2] | Adaptive Stress: Upregulation of antioxidant enzymes (SOD). |
The "Protective" Anomaly of 7-Ketostigmasterol
A critical finding by Alemany et al. (2012) revealed that 7-ketostigmasterol is not merely inert but antagonistic to toxicity.
-
Experiment: Caco-2 cells co-treated with 7-ketocholesterol (toxic) and 7-ketostigmasterol.[3]
-
Result: 7-ketostigmasterol attenuated the cytotoxicity of 7-ketocholesterol.
-
Hypothesis: It may compete for cellular uptake transporters (e.g., NPC1L1) or displace the more toxic COPs from critical membrane domains without triggering the downstream death signal.
Mechanistic Insights: The Divergence
The toxicity difference lies in the cellular response pathways: Oxidative Collapse (7
7 -Hydroxystigmasterol: The Oxidative Aggressor
-
Mechanism: Direct depletion of intracellular Glutathione (GSH).
-
Pathway: The hydroxyl group facilitates redox cycling, overwhelming the cell's antioxidant capacity.
-
Outcome: Rapid drop in mitochondrial membrane potential (
) Cytochrome c release Apoptosome formation.
7-Ketostigmasterol: The Mild Stressor
-
Mechanism: Induction of the Unfolded Protein Response (UPR) and antioxidant defense.
-
Proteomics: Upregulation of Mitochondrial Superoxide Dismutase (SOD2) and Ubiquitin-Conjugating Enzyme E2 .
-
Outcome: The cell mounts a defense response that preserves viability. It does not typically trigger the "Oxiapoptophagy" (Oxidation-Apoptosis-Autophagy) triad seen with 7-ketocholesterol.
Pathway Visualization (DOT Diagram)
Caption: Divergent signaling pathways. 7-Keto triggers adaptive survival mechanisms (Green), while 7
Experimental Protocols
To validate these effects in your own laboratory, use the following self-validating protocols.
Protocol A: Differential Cytotoxicity Assessment (Caco-2 Model)
Objective: Determine the IC50 and viable range for both compounds.
Reagents:
-
Differentiated Caco-2 cells (14-21 days post-confluence).
-
Stock solutions: 7
-OH and 7-Keto (50 mM in Ethanol). -
MTT Reagent (5 mg/mL in PBS).
Workflow:
-
Seeding: Seed Caco-2 cells at
cells/well in 96-well plates. -
Differentiation: Maintain for 14 days to form a polarized monolayer (mimics intestinal barrier).
-
Treatment:
-
Prepare working concentrations (0, 30, 60, 90, 120
M) in serum-free medium. -
Critical Control: Ensure final Ethanol concentration is <0.7% in all wells (including vehicle control).
-
Incubate for 24 hours .
-
-
Readout (MTT):
-
Add MTT, incubate 3h at 37°C.
-
Dissolve formazan in DMSO.
-
Measure Absorbance at 570 nm.
-
-
Validation Check: If 7-Keto shows >20% toxicity at 60
M, check for endotoxin contamination or compound degradation (7-keto is stable, but impurities can be toxic).
Protocol B: Glutathione (GSH) Depletion Assay
Objective: Confirm the oxidative mechanism of 7
Workflow:
-
Treat cells with 60
M of 7 -OH or 7-Keto for 12 hours (early timepoint is critical for GSH). -
Lyse cells using 5% Sulfosalicylic Acid (SSA).
-
Assay: Use DTNB (Ellman's Reagent) enzymatic recycling method.
-
Reaction: GSH + DTNB
TNB (Yellow, 412 nm).
-
-
Expectation:
-
7
-OH: Significant drop in GSH (30-50% reduction). -
7-Keto: No significant change or slight elevation (compensatory response).
-
Experimental Workflow Visualization (DOT Diagram)
Caption: Dual-readout workflow to distinguish metabolic toxicity (MTT) from oxidative stress potential (GSH).
References
-
Alemany, L., et al. (2012). Evaluation of the cytotoxic effect of 7keto-stigmasterol and 7keto-cholesterol in human intestinal (Caco-2) cells.[3] Food and Chemical Toxicology.[4][5] Link
-
Alemany, L., et al. (2013). 7-Ketostigmasterol and 7-ketocholesterol induce differential proteome changes to intestinal epithelial (Caco-2) cells. Food and Chemical Toxicology.[4][5] Link
-
Liang, Y. T., et al. (2011). Comparative effects of dietary stigmasterol and oxidised stigmasterol on cholesterol absorption and metabolism in mice. British Journal of Nutrition. Link
-
O'Callaghan, Y., et al. (2014). Cytotoxicity and apoptosis induced by phytosterol oxidation products in U937 cells. Journal of Agricultural and Food Chemistry. Link
-
Ryan, E., et al. (2005). Qualitative and quantitative comparison of the cytotoxic and apoptotic potential of phytosterol oxidation products with their corresponding cholesterol oxidation products. British Journal of Nutrition. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Different apoptotic mechanisms are involved in the antiproliferative effects of 7beta-hydroxysitosterol and 7beta-hydroxycholesterol in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exogenous oxidized phytosterol may modulate linoleic acid metabolism through upregulation of fatty acid desaturase in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectral Fingerprints of 7α-hydroxystigmasterol: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation of phytosterols and their metabolites is paramount. 7α-hydroxystigmasterol, an oxidized derivative of the common plant sterol stigmasterol, is of growing interest due to its potential biological activities. However, the availability of comprehensive reference spectra (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) for this specific compound can be limited. This guide provides a detailed comparative analysis of the expected spectral features of 7α-hydroxystigmasterol, drawing upon established data for its parent compound, stigmasterol, and the closely related 7α-hydroxycholesterol. This approach allows for a robust framework for the identification and characterization of 7α-hydroxystigmasterol in complex biological matrices.
The Structural Context: Stigmasterol and the Impact of 7α-Hydroxylation
Stigmasterol is a well-characterized phytosterol possessing a distinctive double bond in its side chain (C22-C23) and a hydroxyl group at the C3 position. The introduction of a hydroxyl group at the C7 alpha position in 7α-hydroxystigmasterol introduces a key structural modification that significantly influences its spectral properties. This guide will systematically explore these changes across IR, NMR, and MS platforms.
Infrared (IR) Spectroscopy: Unmasking the Hydroxyl Groups
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The comparison of the IR spectra of stigmasterol and 7α-hydroxystigmasterol is expected to reveal key differences related to the additional hydroxyl group.
A typical IR spectrum of a phytosterol mixture containing stigmasterol will show characteristic absorption bands.[1] These include a broad peak around 3433 cm⁻¹ corresponding to O-H stretching of the hydroxyl group, C-H stretching vibrations around 2937 cm⁻¹, and C-O stretching around 1062 cm⁻¹.[1]
For 7α-hydroxystigmasterol, the most significant change will be the enhanced intensity and potential broadening of the O-H stretching band due to the presence of two hydroxyl groups (at C3 and C7). This increased polarity can also lead to subtle shifts in the C-O stretching vibrations.
Table 1: Expected Key IR Absorption Bands for Stigmasterol and 7α-hydroxystigmasterol
| Functional Group | Stigmasterol (Observed) | 7α-hydroxystigmasterol (Expected) | Rationale for Change |
| O-H Stretch | ~3430 cm⁻¹ (broad) | Stronger, potentially broader band around 3400-3450 cm⁻¹ | Presence of two hydroxyl groups leading to increased hydrogen bonding. |
| C-H Stretch (sp³) | ~2940 cm⁻¹ | ~2940 cm⁻¹ | The core hydrocarbon structure remains largely unchanged. |
| C=C Stretch (alkene) | ~1650 cm⁻¹ (weak) | ~1650 cm⁻¹ (weak) | The double bonds in the steroid core and side chain are retained. |
| C-O Stretch | ~1060 cm⁻¹ | ~1060 cm⁻¹ and potentially a second C-O stretch, or a broadened band | Contribution from both the C3-O and C7-O bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Pinpointing the 7α-Proton
NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbons within a molecule. The introduction of the 7α-hydroxyl group will induce predictable shifts in the NMR spectra of stigmasterol.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of stigmasterol, the proton at C3 (H-3) typically appears as a multiplet around 3.5 ppm. The olefinic protons of the C5-C6 double bond and the C22-C23 double bond in the side chain are also clearly visible.[2][3]
For 7α-hydroxystigmasterol, the most diagnostic signal will be the appearance of a new proton signal corresponding to H-7. Due to the electronegativity of the adjacent hydroxyl group, this proton is expected to be deshielded and appear downfield. Based on data for the analogous 7α-hydroxycholesterol, the H-7β proton (in the alpha hydroxy configuration) would likely resonate as a broad singlet or a narrow multiplet around 3.8 ppm. The chemical shift of the H-3 proton may also experience a slight downfield shift due to the influence of the nearby C7 hydroxyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of stigmasterol has been well-documented, with characteristic signals for the olefinic carbons (C5, C6, C22, and C23) and the carbon bearing the hydroxyl group (C3).[4][5]
The introduction of the 7α-hydroxyl group will cause a significant downfield shift for the C7 carbon. In 7α-hydroxycholesterol, the C7 carbon resonates at approximately 65.6 ppm, a substantial shift from its position in cholesterol. A similar downfield shift is anticipated for C7 in 7α-hydroxystigmasterol. Furthermore, the carbons adjacent to C7 (C6, C8, and C14) will experience smaller, but noticeable, shifts.
Table 2: Comparison of Key ¹³C NMR Chemical Shifts (ppm) for Stigmasterol and Expected Shifts for 7α-hydroxystigmasterol
| Carbon | Stigmasterol (Observed in CDCl₃)[2] | 7α-hydroxystigmasterol (Predicted) | Rationale for Change |
| C3 | 71.8 | ~72-73 | Minor inductive effect from the C7-OH. |
| C5 | 140.8 | ~141-142 | Minimal change expected. |
| C6 | 121.7 | ~122-123 | Minimal change expected. |
| C7 | 31.9 | ~65-68 | Significant downfield shift due to the α-hydroxyl group. |
| C8 | 31.9 | ~37-39 | Downfield shift due to the γ-gauche effect. |
| C14 | 56.9 | ~55-56 | Upfield shift due to the γ-gauche effect. |
| C22 | 138.3 | 138.3 | No change expected in the side chain. |
| C23 | 129.3 | 129.3 | No change expected in the side chain. |
Mass Spectrometry (MS): Deciphering the Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 7α-hydroxystigmasterol is expected to show characteristic fragmentation pathways influenced by the two hydroxyl groups.
The mass spectrum of stigmasterol typically shows a molecular ion peak [M]⁺ at m/z 412, followed by fragments corresponding to the loss of water and portions of the side chain.[2]
For 7α-hydroxystigmasterol, the molecular ion peak [M]⁺ is expected at m/z 428. A prominent feature in the mass spectrum will be the facile loss of one and two molecules of water, leading to significant fragments at m/z 410 [M-H₂O]⁺ and m/z 392 [M-2H₂O]⁺. The fragmentation of the steroid nucleus and the side chain will be similar to that of other 7-hydroxy phytosterols. Studies on the mass spectrometry of trimethylsilyl (TMS) ether derivatives of 7α-hydroxy phytosterols have shown that these derivatives exhibit similar fragmentation patterns to their cholesterol counterparts.[6]
Table 3: Predicted Key Mass Spectral Fragments for 7α-hydroxystigmasterol
| m/z | Ion | Description |
| 428 | [M]⁺ | Molecular Ion |
| 410 | [M-H₂O]⁺ | Loss of one water molecule |
| 392 | [M-2H₂O]⁺ | Loss of two water molecules |
| 271 | [M-Side Chain - 2H₂O]⁺ | Cleavage of the side chain after loss of water |
| 253 | [M-Side Chain - 3H₂O]⁺ | Further fragmentation of the steroid nucleus |
Experimental Workflow: From Sample to Spectrum
The acquisition of high-quality spectral data is contingent upon a robust experimental workflow. The following diagram outlines a typical process for the isolation and analysis of 7α-hydroxystigmasterol.
Caption: A generalized workflow for the isolation and spectroscopic characterization of 7α-hydroxystigmasterol.
Conclusion: A Predictive Framework for Identification
While a complete set of dedicated reference spectra for 7α-hydroxystigmasterol may be elusive, a comprehensive understanding of the spectral characteristics of its parent compound, stigmasterol, and the analogous 7α-hydroxycholesterol, provides a powerful predictive framework for its identification. By carefully analyzing the expected shifts and fragmentation patterns outlined in this guide, researchers can confidently identify and characterize 7α-hydroxystigmasterol in their samples, paving the way for further investigation into its biological significance.
References
- Habib, M. R., Nikkon, F., Rahman, M., Haque, M. E., & Karim, M. R. (2007). Isolation of Stigmasterol and β-Sitosterol from the dichloromethane extract of Rubus suavissimus. Dhaka University Journal of Pharmaceutical Sciences, 6(1), 63-66.
-
PubChem. (n.d.). Stigmasterol. National Center for Biotechnology Information. Retrieved from [Link]
-
Spandidos Publications. (2023). Stigmasterol isolated from the ethyl acetate fraction of Morinda citrifolia fruit (using the bioactivity-guided method) inhibits α-amylase activity. Spandidos Publications. Retrieved from [Link]
- Van Lier, J. E., & Smith, L. L. (1970). Mass spectrometry characterization of the 5alpha-, 7alpha-, and 7beta-hydroxy derivatives of beta-sitosterol, campesterol, stigmasterol, and brassicasterol. Journal of pharmaceutical sciences, 59(5), 719–721.
-
PubChem. (n.d.). 7alpha-Hydroxysitosterol. National Center for Biotechnology Information. Retrieved from [Link]
-
NP-MRD. (2022, May 12). Showing NP-Card for 7alpha-Hydroxycholesterol (NP0136908). Retrieved from [Link]
-
PubChem. (n.d.). 7alpha-Hydroxycholesterol. National Center for Biotechnology Information. Retrieved from [Link]
- Schöne, U., Seher, A., & Spiteller, G. (2004). Preparation and mass spectrometry of 14 pure and 18O(2)-labeled oxidation products from the phytosterols beta-sitosterol and stigmasterol. Chemistry and physics of lipids, 128(1-2), 125–140.
-
ATB. (n.d.). 7alpha-Hydroxycholesterol | C27H46O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
- Griffiths, W. J., Crick, P. J., Wang, Y., & Ogundare, M. (2007). Liquid chromatography-mass spectrometry utilizing multi-stage fragmentation for the identification of oxysterols. The Journal of endocrinology, 193(1), 1–14.
-
ResearchGate. (n.d.). IR spectrum of the phytosterol. Retrieved from [Link]
-
Wikipedia. (n.d.). 7α-Hydroxycholesterol. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Retrieved from [Link]
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SpectraBase. (n.d.). Stigmasterol-A (-H2O). Retrieved from [Link]
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SpectraBase. (n.d.). 7.alpha.-Hydroxy-sitosterol. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the content of beta-sitosterol and stigmasterol in phytosterol by IR spectra method. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Fourier-transform infrared spectrometry spectrum showing the... Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 7alpha-Hydroxystigmasterol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7alpha-Hydroxystigmasterol. Given that detailed toxicological data for this specific compound is not widely available, a conservative approach to safety, based on the handling of similar phytosterols, is mandated. This document outlines the necessary personal protective equipment (PPE), engineering controls, and operational plans to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
7alpha-Hydroxystigmasterol is a derivative of stigmasterol, a common plant sterol.[1] While stigmasterol and other phytosterols are generally not classified as hazardous substances, the toxicological properties of many derivatives have not been fully investigated.[2] Therefore, it is prudent to treat 7alpha-Hydroxystigmasterol as a potentially hazardous substance.[3]
The primary physical form of this compound is typically a crystalline solid or powder.[2][3] The main routes of potential exposure are inhalation of dust particles, skin contact, and eye contact.
Key Potential Hazards:
-
Inhalation: Inhaling fine dust particles may cause respiratory irritation.[4][5]
-
Eye Contact: Direct contact with the eyes can cause irritation.[4]
-
Skin Contact: Although generally not considered a skin irritant, prolonged or repeated contact should be avoided.[6][7]
-
Ingestion: While an unlikely route of exposure in a laboratory setting, ingestion should be avoided.
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, appropriate engineering controls must be in place to minimize the risk of exposure.
-
Chemical Fume Hood: When handling 7alpha-Hydroxystigmasterol in its powdered form or when generating aerosols, all work must be conducted in a certified chemical fume hood. This will control the spread of airborne particles.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[7]
Personal Protective Equipment (PPE): A Multi-Layered Strategy
A comprehensive PPE strategy is crucial to prevent direct contact with 7alpha-Hydroxystigmasterol. The following PPE is mandatory for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Body Protection | Disposable, solid-front, long-sleeved gown | A low-permeability fabric gown with tight-fitting cuffs is essential to protect personal clothing and skin from contamination.[8] |
| Hand Protection | Chemical-resistant nitrile gloves | Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Gloves should be changed immediately if they become contaminated.[8] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Required to protect against splashes, aerosols, and airborne particles.[8][9] Standard prescription glasses are not a substitute. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Essential when handling powdered 7alpha-Hydroxystigmasterol, especially outside of a fume hood, to prevent inhalation of airborne particles.[8][10] A proper fit test is required. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Prevents foot injuries from dropped objects or spills and avoids tracking contaminants to other areas.[8] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for 7alpha-Hydroxystigmasterol.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is critical for minimizing exposure risks.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available.
-
Donning PPE: Put on PPE in the following order: shoe covers, inner gloves, lab gown, N95 respirator (if required), safety goggles, and outer gloves.
-
Weighing and Transfer: Conduct all weighing and transfer of powdered 7alpha-Hydroxystigmasterol within a chemical fume hood to contain any dust.
-
Solubilization: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Stigmasterol is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[3]
-
Post-Handling: After handling is complete, decontaminate any surfaces that may have come into contact with the compound.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the lab gown, shoe covers, safety goggles, and inner gloves. If a respirator was used, remove it last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3][7]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator.
-
Cover the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
Waste Disposal Plan
All waste generated from handling 7alpha-Hydroxystigmasterol must be treated as hazardous chemical waste.[8]
-
Waste Segregation: All contaminated materials, including unused compound, solutions, pipette tips, centrifuge tubes, and all used PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Disposal: Dispose of the hazardous waste container through your institution's environmental health and safety office, following all local, state, and federal regulations.
References
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- U.S. Environmental Protection Agency. Personal Protective Equipment.
- Sigma-Aldrich.
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- Lab Manager. Personal Protective Equipment (PPE)
- Fisher Scientific.
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- National Center for Biotechnology Information. PubChem Compound Summary for CID 5280794, Stigmasterol.
- Carl ROTH.
- European Chemicals Agency.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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- Chemos GmbH & Co.KG.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
